molecular formula C10H18N2O3 B499040 (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid CAS No. 1032926-79-6

(1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid

Katalognummer: B499040
CAS-Nummer: 1032926-79-6
Molekulargewicht: 214.26g/mol
InChI-Schlüssel: VBMLEMPUUKCWEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid is a chemical compound featuring a piperazine core, a privileged scaffold in modern medicinal chemistry. The piperazine ring is widely recognized for its versatility in drug discovery, contributing to a broad spectrum of pharmacological activities and improved pharmacokinetic properties in drug candidates . The structure of this compound, which includes the acetic acid side chain and the isobutyl substitution on the piperazine ring, makes it a valuable intermediate for the design and synthesis of novel bioactive molecules. The piperazine scaffold is a common feature in compounds with documented antitumor, antibacterial, and anti-inflammatory activities, among others . The two nitrogen atoms in the piperazine ring can enhance water solubility, thereby playing a crucial role in improving the bioavailability of drug-like molecules . This specific derivative can serve as a key building block for constructing hybrid molecules, particularly in the structural modification of natural products, an effective strategy for developing new therapeutic agents with potentially lower toxicity . This product is intended for research applications as a chemical synthesis intermediate. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) prior to use.

Eigenschaften

IUPAC Name

2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-7(2)6-12-4-3-11-10(15)8(12)5-9(13)14/h7-8H,3-6H2,1-2H3,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMLEMPUUKCWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCNC(=O)C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid, a substituted piperazinone derivative of interest to researchers and professionals in drug development. The synthesis is presented in a logical, multi-step approach, with each stage explained to provide a clear understanding of the underlying chemical principles and experimental considerations.

Introduction and Strategic Overview

(1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid is a heterocyclic compound featuring a piperazinone core, a cyclic diamide structure. Such scaffolds are of significant interest in medicinal chemistry due to their conformational rigidity and potential for diverse functionalization, making them valuable building blocks in the design of novel therapeutic agents. The piperazine ring system is a common motif in FDA-approved drugs.[1]

The synthetic strategy outlined herein is a convergent approach, commencing with the formation of a protected piperazinone precursor, followed by sequential N-alkylation and deprotection steps to yield the final product. This method is designed to be robust and adaptable, drawing upon established methodologies for the synthesis of related piperazine and piperazinone derivatives.[2][3]

Synthetic Pathway

The synthesis of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid can be logically divided into three key stages:

  • Stage 1: Synthesis of a Piperazin-2-one Precursor. This involves the cyclization of a suitable acyclic precursor to form the core piperazinone ring.

  • Stage 2: N-Alkylation with an Isobutyl Group. The isobutyl moiety is introduced at the N1 position of the piperazinone ring.

  • Stage 3: Introduction of the Acetic Acid Moiety and Deprotection. The acetic acid side chain is appended to the N4-position, followed by the removal of any protecting groups to afford the final product.

The overall synthetic transformation is depicted in the workflow diagram below.

G cluster_0 Stage 1: Piperazinone Formation cluster_1 Stage 2: N-Isobutylation cluster_2 Stage 3: Acetic Acid Moiety Introduction & Deprotection A Starting Materials (e.g., Diamine & Dicarbonyl) B Cyclization Reaction A->B Condensation C Piperazin-2-one B->C D Piperazin-2-one E N-Alkylation with Isobutyl Bromide D->E Base F 1-Isobutyl-piperazin-2-one E->F G 1-Isobutyl-piperazin-2-one H N-Alkylation with Ethyl Bromoacetate G->H Base (e.g., NaH) I Ethyl (1-Isobutyl-3-oxo-piperazin-2-yl)-acetate H->I J Ester Hydrolysis I->J Acid or Base K (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid J->K

Caption: Overall workflow for the synthesis of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid.

Detailed Experimental Protocols

Stage 1: Synthesis of Piperazin-2-one

The formation of the piperazinone ring can be achieved through various methods, including the cyclization of ethylenediamine with a suitable dicarbonyl compound or the intramolecular cyclization of an N-(2-aminoethyl)amino acid derivative. For this guide, we will consider a general method starting from readily available precursors.

Protocol:

  • Reaction Setup: To a solution of ethylenediamine (1.0 eq) in a suitable solvent such as methanol, add diethyl oxalate (1.0 eq) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield piperazine-2,3-dione.

  • Selective Reduction: The piperazine-2,3-dione is then selectively reduced to piperazin-2-one using a mild reducing agent like sodium borohydride in an appropriate solvent.

Causality: The initial reaction is a double condensation to form the cyclic diketopiperazine. The subsequent selective reduction of one carbonyl group is crucial for obtaining the desired piperazin-2-one core.

Stage 2: N-Alkylation with an Isobutyl Group

This step introduces the isobutyl group onto the N1 nitrogen of the piperazinone.

Protocol:

  • Reaction Setup: To a solution of piperazin-2-one (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base like potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Add isobutyl bromide (1.2 eq) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 1-isobutyl-piperazin-2-one.

Causality: The base deprotonates the less sterically hindered secondary amine (N1), which then acts as a nucleophile, attacking the electrophilic carbon of isobutyl bromide in an SN2 reaction.

Stage 3: Introduction of the Acetic Acid Moiety and Deprotection

The final stage involves the alkylation of the remaining secondary amine (amide nitrogen) with an acetate synthon, followed by ester hydrolysis.

G A 1-Isobutyl-piperazin-2-one B Deprotonation (NaH in THF) A->B 1. C Anionic Intermediate B->C D Alkylation (Ethyl Bromoacetate) C->D 2. E Ethyl (1-Isobutyl-3-oxo-piperazin-2-yl)-acetate D->E F Ester Hydrolysis (LiOH, then H+) E->F 3. G (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid F->G

Caption: Reaction scheme for the introduction of the acetic acid moiety.

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Add a solution of 1-isobutyl-piperazin-2-one (1.0 eq) in anhydrous THF dropwise to the sodium hydride suspension at 0 °C. Allow the mixture to stir at room temperature for 1 hour.

  • Alkylation: Cool the reaction mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise. Let the reaction warm to room temperature and stir for 12-16 hours.[3]

  • Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification of Ester: The crude ethyl ester is purified by column chromatography.

  • Hydrolysis: Dissolve the purified ethyl (1-isobutyl-3-oxo-piperazin-2-yl)-acetate in a mixture of THF and water. Add lithium hydroxide (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidification and Isolation: Acidify the reaction mixture to pH 2-3 with 1M HCl. The aqueous layer is then extracted with a suitable organic solvent. The combined organic extracts are dried and concentrated to yield the final product, (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid.

Causality: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the amide nitrogen, which is less basic than the amine nitrogen but can be deprotonated under these conditions. The resulting anion then undergoes nucleophilic substitution with ethyl bromoacetate. The final hydrolysis step converts the ethyl ester to the desired carboxylic acid.

Quantitative Data Summary

StepReactant 1Reactant 2Base/ReagentSolventTypical Yield
Stage 1 EthylenediamineDiethyl oxalate-Methanol70-80%
Stage 2 Piperazin-2-oneIsobutyl bromideK₂CO₃DMF60-75%
Stage 3a 1-Isobutyl-piperazin-2-oneEthyl bromoacetateNaHTHF55-70%
Stage 3b Ethyl Ester Intermediate-LiOH, HClTHF/H₂O85-95%

Conclusion

The synthesis of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid presented in this guide is a robust and logical pathway that can be implemented in a standard organic synthesis laboratory. The protocol emphasizes the rationale behind each step, providing the user with a deeper understanding of the chemical transformations involved. By following this detailed guide, researchers and drug development professionals can confidently synthesize this valuable piperazinone derivative for further investigation and application in their respective fields.

References

  • Thakkar, K., et al. (2018). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 23(10), 2483. [Link]

  • Martin, S. F., et al. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(19), 11937-11948. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products. Chemical Reviews, 97(6), 2243-2266. [Link]

  • Larsen, S. D., et al. (2013). Practical Asymmetric Synthesis of a Chiral Piperazinone Derivative. Organic Process Research & Development, 17(8), 1054-1062. [Link]

  • Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(44), 8423-8427. [Link]

Sources

An In-depth Technical Guide to the Synthesis, Characterization, and Therapeutic Potential of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of biologically active compounds.[1][2] Its unique physicochemical properties, including two modifiable nitrogen atoms and conformational flexibility, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[3] This guide focuses on a specific, highly functionalized subclass: derivatives of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid. While this precise core may not be extensively documented, its constituent parts—the piperazin-2-one structure, the N-1 isobutyl group, and the C-2 acetic acid sidechain—suggest significant potential for creating novel therapeutic agents. This document provides a comprehensive framework for researchers, detailing retrosynthetic analysis, robust synthetic protocols, characterization methodologies, and strategies for exploring the biological activities of this promising class of molecules, with a focus on anticancer and antimicrobial applications.

The Piperazin-2-one Core: A Scaffold of Therapeutic Promise

The six-membered piperazine ring is a recurring motif in numerous FDA-approved drugs, valued for its ability to improve aqueous solubility and oral bioavailability.[3] The introduction of an oxo group at the C-2 position creates the piperazin-2-one (or ketopiperazine) scaffold. This modification imparts structural rigidity and introduces a lactam functionality, which can participate in key hydrogen bonding interactions with biological targets.

The subject of this guide, (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid, presents three primary points for diversification, making it an ideal core for combinatorial library synthesis:

  • N-1 Position: The isobutyl group provides a degree of lipophilicity.

  • C-2 Position: The acetic acid moiety is a versatile handle for forming amides, esters, and other functional groups.

  • N-4 Position: The secondary amine is a prime site for introducing a wide range of substituents to modulate target affinity and selectivity.

The broad therapeutic relevance of piperazine-containing compounds spans oncology, infectious diseases, and central nervous system (CNS) disorders, making this scaffold a compelling starting point for drug discovery campaigns.[2][4][5][6]

Synthetic Strategies and Derivatization

A robust and flexible synthetic route is paramount for exploring the chemical space around a core scaffold. The following sections detail a proposed pathway to the target molecule and its subsequent derivatives, grounded in established chemical principles.

Retrosynthetic Analysis of the Core Scaffold

The logical disconnection of the target molecule reveals a practical synthetic pathway originating from readily available starting materials. The primary disconnections are made at the N-C bonds within the piperazine ring and the C-N bond of the acetic acid sidechain.

G Target (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid Intermediate1 N-1 Isobutyl-piperazin-2-one Target->Intermediate1 C-N Bond Formation (Alkylation) Bromoacetate tert-Butyl Bromoacetate (Acetic Acid Precursor) Target->Bromoacetate Intermediate2 N-Boc-N'-(2-aminoethyl)-Leucine Ester Intermediate1->Intermediate2 Cyclization (Lactam Formation) Leucine L-Leucine Derivative (Source of Isobutyl Group & Chirality) Intermediate2->Leucine Ethylenediamine Protected Ethylenediamine Derivative Intermediate2->Ethylenediamine

Caption: Retrosynthetic analysis of the target scaffold.

Proposed Synthesis of the Core Scaffold

This protocol outlines a multi-step synthesis designed for efficiency and adaptability, allowing for the production of the core intermediate in multigram quantities.[7][8]

Workflow: Synthesis of tert-Butyl (1-Isobutyl-3-oxo-piperazin-2-yl)-acetate

Caption: Experimental workflow for core scaffold synthesis.

Detailed Protocol:

  • Step 1: Synthesis of N-(2-((tert-butoxycarbonyl)amino)ethyl)-2-((tert-butoxycarbonyl)amino)-4-methylpentanamide

    • Rationale: This step couples the amino acid (source of the isobutyl group) with a protected ethylenediamine. Using Boc protection allows for selective deprotection later.

    • To a solution of N-Boc-L-Leucine (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.1 eq).

    • Stir for 20 minutes, then add a solution of N-Boc-ethylenediamine (1.0 eq) and Triethylamine (TEA, 2.5 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Perform an aqueous workup, dry the organic layer over Na₂SO₄, and purify by column chromatography to yield the di-protected diamine.

  • Step 2: Synthesis of the Piperazin-2-one Intermediate

    • Rationale: This two-part step first selectively removes one Boc group to free a primary amine, which then undergoes intramolecular cyclization to form the stable lactam ring.

    • Dissolve the product from Step 1 in a 1:1 mixture of Trifluoroacetic acid (TFA) and DCM. Stir for 2 hours at room temperature.

    • Concentrate the mixture under reduced pressure. Dissolve the residue in a polar aprotic solvent like Tetrahydrofuran (THF).

    • Cool to 0 °C and add a strong base such as Sodium Hydride (NaH, 1.5 eq) portion-wise.

    • Stir for 4 hours, allowing it to warm to room temperature. Quench carefully with water and extract the product. Purify to obtain the 3-isobutylpiperazin-2-one intermediate.

  • Step 3: Synthesis of tert-Butyl (1-Isobutyl-3-oxo-piperazin-2-yl)-acetate

    • Rationale: This is the final alkylation step to install the protected acetic acid sidechain onto the piperazinone ring nitrogen.

    • Dissolve the piperazin-2-one from Step 2 in Dimethylformamide (DMF).

    • Add Potassium Carbonate (K₂CO₃, 3.0 eq) and tert-Butyl bromoacetate (1.2 eq).

    • Heat the reaction to 60 °C and stir for 12 hours.

    • After cooling, dilute with water and extract with Ethyl Acetate. The crude product is purified by chromatography to yield the final core scaffold. The tert-butyl ester can be easily hydrolyzed to the carboxylic acid using TFA.

Strategies for Derivatization

The synthesized core is a versatile platform for creating a library of analogs. The primary point of modification is the N-4 position.

G Core Core Scaffold (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid N4 N-4 Position Core->N4 C2 C-2 Acetic Acid Core->C2 ReductiveAmination Reductive Amination (Aldehydes/Ketones, NaBH(OAc)3) N4->ReductiveAmination Forms N-C bond Acylation Acylation (Acid Chlorides, Anhydrides) N4->Acylation Forms Amide SNAr SNAr Reaction (Aryl/Heteroaryl Halides) N4->SNAr Forms N-Aryl bond AmideCoupling Amide Coupling (Amines, HATU/EDC) C2->AmideCoupling Forms Amide Esterification Esterification (Alcohols, Acid Catalysis) C2->Esterification Forms Ester G Core Piperazinone Derivatives Anticancer Anticancer Activity Core->Anticancer Antimicrobial Antimicrobial Activity Core->Antimicrobial CNS CNS Activity Core->CNS Assay1 MTT Cytotoxicity Assay (e.g., HT-29, A549 cell lines) Anticancer->Assay1 Assay2 MIC Determination (e.g., S. aureus, E. coli) Antimicrobial->Assay2 Assay3 Receptor Binding Assays (e.g., Dopamine, Serotonin) CNS->Assay3

Sources

A Technical Guide to (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid, a molecule of significant interest within the realm of medicinal chemistry. The piperazine ring is a cornerstone in the development of numerous therapeutic agents, and its derivatives continue to be a focal point for drug discovery efforts.[1] This guide will delve into the synthesis, analytical characterization, and potential biological activities of this specific piperazinone derivative, offering valuable insights for researchers, scientists, and professionals in drug development.

The Piperazinone Core: A Privileged Scaffold in Drug Discovery

The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is a recurring motif in a vast array of FDA-approved drugs.[2][3] Its unique physicochemical properties, including the ability to modulate aqueous solubility and bioavailability, make it a highly desirable scaffold for medicinal chemists.[1] The introduction of a carbonyl group to form a piperazinone ring further refines these properties and introduces additional points for molecular interaction. These structures are often considered "privileged" as they can interact with a variety of biological targets, leading to a wide range of pharmacological activities, including antipsychotic, antihistamine, antianginal, and anticancer effects.[4] (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid represents a specific iteration of this valuable scaffold, incorporating substituents that can influence its pharmacokinetic and pharmacodynamic profile.

Synthesis and Physicochemical Properties

Proposed Synthetic Pathway

A logical approach to the synthesis of the target molecule would involve the initial formation of a substituted piperazinone ring, followed by the introduction of the acetic acid moiety. One potential route could start with the reaction of an appropriately substituted ethylenediamine derivative with a suitable α-halo ester.

Synthetic_Pathway A Isobutylamine C Intermediate A A->C Michael Addition B Ethyl 2-bromopropenoate B->C E Intermediate B (Piperazinone core) C->E Cyclization D Ethylenediamine D->E G Protected final product E->G Alkylation F tert-Butyl bromoacetate F->G H (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid G->H Deprotection (e.g., TFA)

Caption: Proposed synthetic pathway for (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid.

Predicted Physicochemical Properties

Based on its chemical structure, several key physicochemical properties of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid can be predicted. These properties are crucial for understanding its behavior in biological systems and for the development of appropriate analytical methods.

PropertyPredicted ValueSource
Molecular Formula C10H18N2O3-
Molecular Weight 214.26 g/mol -
pKa (acidic) ~3.5 - 4.5Estimated
pKa (basic) ~7.0 - 8.0Estimated
LogP ~0.5 - 1.5Estimated

Comprehensive Analytical Characterization

To ensure the identity, purity, and structural integrity of a synthesized compound, a battery of analytical techniques must be employed. The following sections detail the expected outcomes from the most critical analytical methods for characterizing (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules.[6] Both ¹H and ¹³C NMR would be utilized to confirm the structure of the target compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isobutyl group (a doublet for the methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons), the protons on the piperazinone ring, and the methylene protons of the acetic acid side chain. The chemical shifts and coupling patterns will provide valuable information about the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule, including the carbonyl carbons of the piperazinone ring and the carboxylic acid, the carbons of the isobutyl group, and the carbons of the piperazinone ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[7] For (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid, high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for piperazine derivatives often involve cleavage of the ring or loss of substituents.[8][9]

Chromatographic Methods

Chromatographic techniques are vital for assessing the purity of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be developed to determine the purity of the final product and to monitor the progress of the synthesis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the compound, GC-MS can be a useful analytical tool.[10]

Potential Biological Activity and Mechanism of Action

The piperazine scaffold is present in a wide range of biologically active molecules, suggesting that (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid could also possess interesting pharmacological properties.[11][12] Many piperazine derivatives exhibit activity at central nervous system (CNS) targets, such as dopamine and serotonin receptors.[13]

Hypothesized Mechanism of Action

Given the structural similarities to known pharmacologically active compounds, it is plausible that (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid could modulate neurotransmitter systems. For instance, it might act as a ligand for G-protein coupled receptors (GPCRs) or as an inhibitor of neurotransmitter reuptake transporters.

Hypothetical_Signaling_Pathway cluster_0 Cell Membrane A Compound B GPCR Target A->B Binding C G-Protein Activation B->C D Second Messenger Cascade (e.g., cAMP, IP3) C->D E Cellular Response D->E

Caption: Hypothetical signaling pathway involving a GPCR target.

Further investigation through in vitro binding assays and functional assays would be necessary to elucidate the precise mechanism of action.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments and workflows discussed in this guide.

General Synthetic Protocol for Piperazinone Formation
  • Step 1: N-Alkylation of Ethylenediamine. To a solution of ethylenediamine (1.0 eq) in a suitable solvent such as ethanol, add isobutyraldehyde (1.1 eq) and a reducing agent like sodium borohydride (1.5 eq) portion-wise at 0 °C.

  • Step 2: Cyclization. To the resulting N-isobutylethylenediamine, add a solution of ethyl chloroacetate (1.0 eq) and a non-nucleophilic base such as triethylamine (2.0 eq). The reaction is typically stirred at room temperature or heated to reflux.

  • Step 3: Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

Protocol for NMR Sample Preparation and Analysis
  • Sample Preparation. Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Acquisition. Acquire the proton NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition. Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing. Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Protocol for HPLC Analysis
  • Mobile Phase Preparation. Prepare the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, with a small amount of an acid such as formic acid or trifluoroacetic acid.

  • Sample Preparation. Prepare a stock solution of the compound in a suitable solvent and dilute it to an appropriate concentration for analysis.

  • Chromatographic Conditions. Set the appropriate column, flow rate, injection volume, and detector wavelength.

  • Data Analysis. Integrate the peaks in the chromatogram to determine the purity of the sample.

Conclusion

(1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid, while not extensively studied, represents a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its structure can be rigorously characterized using standard analytical techniques. The insights provided in this guide, from a proposed synthetic route to potential biological activities, offer a solid foundation for further research and development of this and related piperazinone derivatives. The versatility of the piperazine core suggests that with further exploration, compounds like this could lead to the discovery of novel drugs with significant clinical impact.

References

  • Mancuso, F., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 234. Available at: [Link]

  • Sridharan, V., et al. (2019). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 24(17), 3060. Available at: [Link]

  • Karakaplan, M., et al. (2022). Synthesis and characterization of some 2-quinonyl piperazine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1083-1093. Available at: [Link]

  • D'Andrea, P., et al. (2020). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 85(1), 280-294. Available at: [Link]

  • De Nino, A., et al. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Mass Spectrometry, 56(6), e4721. Available at: [Link]

  • De-la-Mata, P., et al. (2010). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. Analytical Methods, 2(1), 84-91. Available at: [Link]

  • PubChem. (n.d.). Piperidin-1-yl-acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. Retrieved from [Link]

  • Google Patents. (2005). Active esters of N-substituted piperazine acetic acids, including isotopically enriched versions thereof.
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  • Google Patents. (2018). Synthesis method of chiral piperazinone derivative.
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  • Lee, J. H., et al. (2021). Antimicrobial Activity of 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione against Staphylococcus Strains. Molecules, 26(23), 7301. Available at: [Link]

  • CORE. (2021). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

  • Pospisil, J., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 23(11), 2959. Available at: [Link]

  • ResearchGate. (2016). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2015). A REVIEW ON ANALYTICAL METHODS FOR PIPERAZINE DETERMINATION. Retrieved from [Link]

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  • ResearchGate. (n.d.). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, 1-methylethyl ester, 1,1-dioxide. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

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  • PubMed. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. Retrieved from [Link]

  • MDPI. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(11), 2959. Available at: [Link]

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An In-depth Technical Guide on the Molecular Weight of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid is a substituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and understanding the fundamental physicochemical properties of its analogues, such as molecular weight, is a critical first step in drug discovery and development.[1][2] This guide provides a detailed exploration of the molecular weight of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid, from theoretical calculation to experimental verification.

Theoretical Molecular Weight Determination

The molecular weight of a compound is determined by its molecular formula, which specifies the number of atoms of each element present in one molecule of the substance. For (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid, the molecular formula is C10H18N2O3.[3]

The molecular weight is calculated by summing the atomic weights of all atoms in the molecule. The atomic weights used are the weighted average of the masses of an element's naturally occurring isotopes.

Calculation:

  • Carbon (C): 10 atoms × 12.011 u = 120.11 u

  • Hydrogen (H): 18 atoms × 1.008 u = 18.144 u

  • Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

  • Oxygen (O): 3 atoms × 15.999 u = 47.997 u

Total Molecular Weight = 120.11 + 18.144 + 28.014 + 47.997 = 214.265 g/mol

This value represents the average molecular weight. In techniques such as mass spectrometry, it is often the monoisotopic mass that is observed. The monoisotopic mass is the sum of the masses of the most abundant isotope of each element.

Monoisotopic Mass Calculation:

  • ¹²C: 10 × 12.000000 = 120.000000

  • ¹H: 18 × 1.007825 = 18.14085

  • ¹⁴N: 2 × 14.003074 = 28.006148

  • ¹⁶O: 3 × 15.994915 = 47.984745

Total Monoisotopic Mass = 214.131743 Da

Summary of Calculated Molecular Properties
PropertyValue
Molecular FormulaC10H18N2O3[3]
Average Molecular Weight214.265 g/mol
Monoisotopic Mass214.131743 Da

Experimental Verification of Molecular Weight by Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound.[4] It measures the mass-to-charge ratio (m/z) of ionized molecules. For (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid, a suitable technique would be Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing prep1 Dissolve sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid) infusion Direct infusion or LC introduction prep1->infusion Introduction esi Electrospray Ionization (ESI) in positive ion mode infusion->esi Ionization analyzer High-Resolution Mass Analyzer (e.g., TOF or Orbitrap) esi->analyzer Mass Analysis detection Detection of ions based on m/z analyzer->detection spectrum Generation of mass spectrum detection->spectrum Signal Processing peak Identification of the [M+H]+ peak spectrum->peak mass_det Determination of accurate mass peak->mass_det

Caption: Workflow for molecular weight determination by ESI-MS.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid.

    • Dissolve the sample in 1 mL of a suitable solvent mixture, such as 50:50 methanol:water with 0.1% formic acid to facilitate protonation. The final concentration should be approximately 1 mg/mL.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

  • Instrumentation and Analysis:

    • Use a high-resolution mass spectrometer equipped with an ESI source.

    • Set the ESI source to positive ion mode. The carboxylic acid and piperazine nitrogens are readily protonated.

    • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire data over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500). The expected [M+H]⁺ ion would be at m/z 215.1396.

  • Data Analysis:

    • Process the acquired data to obtain the mass spectrum.

    • Identify the peak corresponding to the protonated molecule, [M+H]⁺.

    • The high-resolution mass measurement will allow for the determination of the accurate mass, which can be used to confirm the elemental composition.

Expected Results

In the positive ion mode ESI mass spectrum, the most prominent peak is expected to be the protonated molecule, [M+H]⁺. The theoretically calculated m/z for this ion is 215.1396. The experimentally determined mass should be within a few parts per million (ppm) of this value, confirming the molecular formula of C10H18N2O3. Fragmentation patterns of piperazine derivatives often involve cleavage of the ring and loss of substituents, which can provide further structural confirmation.[5]

Molecular Structure

Caption: 2D structure of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid.

Conclusion

The determination of the molecular weight of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid is a fundamental step in its characterization. A combination of theoretical calculation based on the molecular formula (C10H18N2O3) and experimental verification using high-resolution mass spectrometry provides a confident assignment of its molecular weight as 214.265 g/mol (average) and a monoisotopic mass of 214.131743 Da. This information is crucial for subsequent studies in drug development, including quantitative analysis and metabolic profiling.

References

  • PubChem . Piperazin-1-yl-acetic acid. National Center for Biotechnology Information. [Link]

  • MDPI . Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]

  • PubMed . Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. [Link]

  • ResearchGate . Mass spectra and major fragmentation patterns of piperazine designer.... [Link]

  • Google Patents.
  • United Nations Office on Drugs and Crime . Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • PubMed Central . A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]

  • Anachem . (1-Isobutyl-3-oxopiperazin-2-yl)-acetic acid,1032926-79-6. [Link]

  • PubChem . Benzyl (3-oxo-1-piperazinyl)acetate. National Center for Biotechnology Information. [Link]

  • Journal of Chinese Mass Spectrometry Society . Mass Fragmentation Characteristics of Piperazine Analogues. [Link]

  • Angene Chemical . [1-(3-METHYL-BENZYL)-3-OXO-PIPERAZIN-2-YL]-ACETIC ACID|1023919-68-7. [Link]

  • PubChem . Isobutyl Acetate. National Center for Biotechnology Information. [Link]

  • PubMed Central . Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

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  • PubChem . (6R,7R)-7-[[2-[(4-ethyl-2,3-dioxo-piperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. National Center for Biotechnology Information. [Link]

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Methodological & Application

Application Notes and Protocols: Investigating the Therapeutic Potential of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: The subject of this guide, (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid (CAS No. 1032926-79-6), is a novel chemical entity with no currently available public data regarding its therapeutic applications or biological activity. Therefore, this document serves as a comprehensive, albeit hypothetical, research and development plan. It is designed to guide researchers, scientists, and drug development professionals on how to approach the characterization of this and similar novel piperazinone compounds. The proposed therapeutic application and methodologies are based on the known activities of related piperazine derivatives and established principles of drug discovery.

Introduction: The Piperazinone Scaffold and a Therapeutic Hypothesis

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives are known to possess a wide range of biological activities, particularly within the central nervous system (CNS). The incorporation of a piperazinone moiety and an acetic acid side chain, as in the case of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and polarity that makes it an intriguing candidate for interacting with biological targets.

Given the prevalence of piperazine derivatives in neurology and psychiatry, we hypothesize that (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid (hereinafter referred to as "Compound X") may possess anxiolytic properties through positive allosteric modulation of the GABA-A receptor. This hypothesis is based on the principle that modulating the primary inhibitory neurotransmitter system in the brain is a clinically validated approach to treating anxiety disorders.

This guide will outline a systematic approach to test this hypothesis, from initial characterization to in vivo proof-of-concept.

Physicochemical and Preliminary Characterization

Before biological evaluation, it is crucial to understand the fundamental physicochemical properties of Compound X.

Protocol: Solubility and Stability Assessment

Rationale: Understanding the solubility of Compound X in various solvents is essential for preparing stock solutions and formulating it for in vitro and in vivo studies. Stability assessment ensures the integrity of the compound under experimental conditions.

Materials:

  • Compound X

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Solubility:

    • Prepare a stock solution of Compound X in DMSO at a high concentration (e.g., 50 mM).

    • Serially dilute the stock solution in various aqueous buffers (e.g., PBS, deionized water) to determine the maximum soluble concentration.

    • Visually inspect for precipitation and confirm the concentration of the soluble fraction by HPLC.

  • Stability:

    • Incubate Compound X at a known concentration (e.g., 10 µM) in PBS at 37°C.

    • At various time points (0, 2, 4, 8, 24 hours), take an aliquot and analyze the remaining concentration of the parent compound by HPLC.

    • Calculate the half-life of the compound under these conditions.

Data Presentation:

Solvent/BufferMaximum Solubility (µM)
DMSO>50,000
PBS, pH 7.4Hypothetical Value
Deionized WaterHypothetical Value
Time (hours)% Remaining Compound X in PBS at 37°C
0100
2Hypothetical Value
4Hypothetical Value
8Hypothetical Value
24Hypothetical Value

In Vitro Evaluation: Target Engagement and Primary Screening

The initial biological evaluation aims to determine if Compound X interacts with the hypothesized target, the GABA-A receptor.

Protocol: Radioligand Binding Assay for GABA-A Receptor Modulation

Rationale: This assay will determine if Compound X can enhance the binding of a known GABA-A agonist, suggesting allosteric modulation.

Materials:

  • Rat cortical membranes (source of GABA-A receptors)

  • [³H]-Muscimol (a high-affinity GABA-A agonist)

  • GABA (gamma-aminobutyric acid)

  • Compound X

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid and counter

Procedure:

  • Prepare rat cortical membranes according to standard protocols.

  • In a 96-well plate, add rat cortical membranes, a sub-saturating concentration of [³H]-Muscimol, and varying concentrations of Compound X.

  • Include control wells:

    • Total binding: [³H]-Muscimol and membranes only.

    • Non-specific binding: [³H]-Muscimol, membranes, and a high concentration of unlabeled GABA.

    • Positive control: A known GABA-A positive allosteric modulator (e.g., diazepam).

  • Incubate at 4°C for 60 minutes.

  • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the EC₅₀ of Compound X for enhancing [³H]-Muscimol binding.

Data Presentation:

CompoundEC₅₀ (µM) for [³H]-Muscimol Binding Enhancement
Compound XHypothetical Value
Diazepam (Control)Known Value

Cell-Based Functional Assays

Following evidence of target engagement, the next step is to assess the functional consequences of this interaction in a cellular context.

Protocol: Neuroprotection Assay in a Glutamate-Induced Excitotoxicity Model

Rationale: Over-excitation by glutamate is a key factor in neuronal cell death. If Compound X enhances GABAergic inhibition, it may protect neurons from glutamate-induced excitotoxicity. The mouse hippocampal cell line HT22 is a common model for this purpose.[1]

Materials:

  • HT22 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Glutamate

  • Compound X

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[2][3]

  • Solubilization buffer (e.g., DMSO or a detergent-based solution)

  • 96-well plate reader

Procedure:

  • Seed HT22 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Compound X for 1-2 hours.

  • Induce excitotoxicity by adding a toxic concentration of glutamate (e.g., 5 mM).

  • Include control wells:

    • Untreated cells (negative control).

    • Cells treated with glutamate only (positive control for toxicity).

    • Cells treated with a known neuroprotective agent + glutamate.

  • Incubate for 24 hours at 37°C.

  • Add MTT reagent to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[2][3]

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the untreated control and determine the EC₅₀ for the neuroprotective effect of Compound X.

Data Presentation:

CompoundNeuroprotective EC₅₀ (µM) against Glutamate Toxicity
Compound XHypothetical Value
Known NeuroprotectantKnown Value
Protocol: In Vitro Cytotoxicity Assay

Rationale: It is crucial to ensure that any observed activity of Compound X is not due to general cytotoxicity. This assay will determine the concentration at which Compound X becomes toxic to cells.

Materials:

  • SH-SY5Y human neuroblastoma cells (or another relevant cell line)

  • Cell culture medium and supplements

  • Compound X

  • MTT reagent[2][3][4][5]

  • Solubilization buffer

  • 96-well plate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate.

  • Treat the cells with a wide range of concentrations of Compound X for 24-48 hours.

  • Include a vehicle control (e.g., DMSO).

  • Perform the MTT assay as described in Protocol 4.1.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration).

Data Presentation:

CompoundCC₅₀ in SH-SY5Y cells (µM)
Compound XHypothetical Value

In Vivo Evaluation: Animal Models of Anxiety

If Compound X demonstrates potent in vitro and cell-based activity with a good therapeutic window (CC₅₀ >> EC₅₀), the next step is to evaluate its efficacy in a relevant animal model. Rodent models are most commonly used for preclinical anxiety research.[6]

Protocol: Elevated Plus Maze (EPM) Test in Mice

Rationale: The EPM is a widely used and validated test for assessing anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze.

Materials:

  • Elevated Plus Maze apparatus

  • Male C57BL/6 mice

  • Compound X formulated in a suitable vehicle

  • Vehicle control

  • Positive control (e.g., diazepam)

  • Video tracking software

Procedure:

  • Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Administer Compound X (at various doses), vehicle, or diazepam to different groups of mice via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before testing.

  • Place each mouse individually in the center of the EPM, facing one of the closed arms.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the session using a video camera and analyze the footage for:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (to control for general locomotor effects).

  • Compare the results between the different treatment groups.

Data Presentation:

Treatment GroupDose (mg/kg)Time in Open Arms (seconds)Open Arm EntriesTotal Distance (cm)
Vehicle-Hypothetical ValueHypothetical ValueHypothetical Value
Compound X1Hypothetical ValueHypothetical ValueHypothetical Value
Compound X5Hypothetical ValueHypothetical ValueHypothetical Value
Compound X10Hypothetical ValueHypothetical ValueHypothetical Value
Diazepam2Hypothetical ValueHypothetical ValueHypothetical Value

Preliminary Pharmacokinetic (PK) and Toxicological Profiling

A preliminary assessment of the absorption, distribution, metabolism, and excretion (ADME) and toxicity of Compound X is essential for its further development.

Protocol: Rapid Pharmacokinetic Screening in Rats

Rationale: This study provides an initial understanding of how Compound X is absorbed and cleared in a living organism, which is crucial for designing further efficacy and toxicology studies.

Materials:

  • Male Sprague-Dawley rats

  • Compound X formulated for intravenous (IV) and oral (PO) administration

  • Blood collection supplies

  • LC-MS/MS system for bioanalysis

Procedure:

  • Administer a single dose of Compound X to two groups of rats: one via IV bolus and one via oral gavage.

  • At specified time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) after dosing, collect blood samples.

  • Process the blood to obtain plasma.

  • Quantify the concentration of Compound X in the plasma samples using a validated LC-MS/MS method.

  • Calculate key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Data Presentation:

PK ParameterValue (Units)
Clearance (IV)Hypothetical Value (mL/min/kg)
Volume of Distribution (IV)Hypothetical Value (L/kg)
Half-life (t½)Hypothetical Value (hours)
Cmax (PO)Hypothetical Value (ng/mL)
Tmax (PO)Hypothetical Value (hours)
AUC (PO)Hypothetical Value (ng*h/mL)
Oral Bioavailability (%)Hypothetical Value

Visualizations

Hypothetical Signaling Pathway

GABA_A_Modulation cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor Cl_ion GABA_A->Cl_ion Increased Influx Compound_X Compound X Compound_X->GABA_A Binds to allosteric site GABA GABA GABA->GABA_A Binds to orthosteric site Hyperpolarization Hyperpolarization (Neuronal Inhibition) Cl_ion->Hyperpolarization Anxiolysis Anxiolytic Effect Hyperpolarization->Anxiolysis

Caption: Hypothetical mechanism of Compound X as a GABA-A positive allosteric modulator.

Experimental Workflow

Experimental_Workflow A Compound X Synthesis & Characterization B In Vitro Screening (GABA-A Binding Assay) A->B C Cell-Based Assays (Neuroprotection & Cytotoxicity) B->C D In Vivo Efficacy (Elevated Plus Maze) C->D E Preliminary PK/Tox D->E F Lead Optimization E->F

Caption: A streamlined workflow for the initial characterization of Compound X.

Project Logic Flow

Project_Logic Start Start: Compound X Available Binding Does it enhance GABA-A binding? Start->Binding Cell_Activity Is it active in cell-based assays? Binding->Cell_Activity Yes Stop Stop or Redesign Binding->Stop No Therapeutic_Window Is CC50 >> EC50? Cell_Activity->Therapeutic_Window Yes Cell_Activity->Stop No In_Vivo_Efficacy Is it anxiolytic in EPM? Therapeutic_Window->In_Vivo_Efficacy Yes Therapeutic_Window->Stop No Good_PK Does it havefavorable PK? In_Vivo_Efficacy->Good_PK Yes In_Vivo_Efficacy->Stop No Proceed Proceed to Lead Optimization Good_PK->Proceed Yes Good_PK->Stop No

Caption: Decision-making flowchart for the progression of Compound X development.

References

  • Belzung, C., & Griebel, G. (2001). Animal models of anxiety disorders in rats and mice: some conceptual issues. Neuroscience & Biobehavioral Reviews, 25(3), 203-211. [Link]

  • Maher, P., & Schubert, D. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Journal of visualized experiments : JoVE, (28), 1203. [Link]

  • Maher, P., & Schubert, D. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Journal of visualized experiments : JoVE, (28), 1203.[1]

  • National Center for Biotechnology Information. Assay Guidance Manual: Cell Viability Assays.[Link]

  • ATCC. MTT Cell Proliferation Assay.[3]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.[Link]

  • Charles River. Rapid Pharmacokinetic Screening for Drug Discovery.[Link]

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Application Notes and Protocols for (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid as a Research Tool

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Piperazine Derivative

(1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid is a synthetic organic compound belonging to the vast and pharmacologically significant class of piperazine derivatives. The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antipsychotic, antidepressant, and antihistaminic effects.[1][2] The structural features of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid, specifically the 3-oxo-piperazine-2-acetic acid moiety, suggest its potential as a modulator of enzymatic activity, a hypothesis supported by extensive research into structurally related compounds.

Recent studies have highlighted the promise of piperazine-2-carboxylic acid derivatives as potent inhibitors of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[3] These enzymes play a crucial role in the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE and BChE is a key therapeutic strategy in the management of Alzheimer's disease, aiming to enhance cholinergic neurotransmission in the brain.[4] While the specific biological targets of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid have not been definitively characterized in published literature, its structural analogy to known cholinesterase inhibitors makes it a compelling candidate for investigation in this area.

This guide provides a comprehensive framework for researchers to explore the potential of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid as a research tool, with a primary focus on its evaluation as a cholinesterase inhibitor. The protocols detailed herein are designed to be self-validating and are grounded in established methodologies.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is critical for accurate and reproducible experimental design.

PropertyValueSource
CAS Number 1032926-79-6
Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol

Storage and Stability: Store in a cool, dry, and well-ventilated area away from incompatible substances. For long-term storage, it is recommended to keep the compound at -20°C. Solutions should be freshly prepared for optimal activity, although stability in various solvents should be determined empirically.

Solubility: Solubility testing in common laboratory solvents such as DMSO, ethanol, and aqueous buffers is a prerequisite for any biological assay. A preliminary solubility assessment should be performed to determine the optimal stock concentration and solvent for your experiments.

Safety Precautions: As with any research chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid. Work in a well-ventilated fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Proposed Mechanism of Action: A Cholinesterase Inhibitor Candidate

Based on the structure-activity relationship (SAR) studies of similar piperazine derivatives, it is hypothesized that (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid may act as an inhibitor of acetylcholinesterase (AChE) and/or butyrylcholinesterase (BChE). The core piperazine ring can serve as a scaffold to position key pharmacophoric elements within the active site of these enzymes. The isobutyl group may interact with hydrophobic pockets, while the acetic acid moiety could form hydrogen bonds or ionic interactions with key amino acid residues.

Diagram 1: Hypothesized Cholinesterase Inhibition

Cholinesterase_Inhibition cluster_Enzyme Cholinesterase Active Site cluster_Inhibitor (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid AChE_BChE AChE / BChE Anionic_Site Anionic Site Esteratic_Site Esteratic Site Piperazine_Ring Piperazine Ring (Scaffold) Piperazine_Ring->AChE_BChE Binding Isobutyl_Group Isobutyl Group Isobutyl_Group->Anionic_Site Hydrophobic Interaction Acetic_Acid Acetic Acid Moiety Acetic_Acid->Esteratic_Site H-Bonding / Ionic Interaction

Caption: Hypothesized binding of the compound to the cholinesterase active site.

Experimental Protocols

The following protocols provide a starting point for characterizing the biological activity of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid.

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely accepted standard for measuring AChE and BChE activity. The principle involves the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

  • (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound in an appropriate solvent (e.g., DMSO).

    • Prepare working solutions of AChE and BChE in phosphate buffer.

    • Prepare solutions of ATCI, BTCI, and DTNB in phosphate buffer. The final concentrations in the well should be optimized but are typically around 0.5 mM for substrates and 0.3 mM for DTNB.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound. For the control, add 20 µL of the solvent.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution to each well.

    • Add 20 µL of the enzyme solution (AChE or BChE) to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the substrate solution (ATCI for AChE, BTCI for BChE) to each well.

    • Immediately start monitoring the change in absorbance at 412 nm every minute for at least 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Diagram 2: Workflow for Cholinesterase Inhibition Assay

Assay_Workflow Start Prepare Reagents (Compound, Enzymes, Substrates, DTNB) Setup Set up 96-well plate: - 20 µL Compound/Control - 140 µL Buffer - 20 µL DTNB - 20 µL Enzyme Start->Setup Incubate Incubate at 37°C for 15 minutes Setup->Incubate React Add 20 µL Substrate (ATCI or BTCI) Incubate->React Measure Measure Absorbance at 412 nm (kinetic read for 10 min) React->Measure Analyze Calculate Reaction Rates & % Inhibition Measure->Analyze Result Determine IC50 Value Analyze->Result

Sources

Troubleshooting & Optimization

Technical Support Center: (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid. This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility and handling of this compound. As a piperazinone derivative containing both a hydrophobic isobutyl group and an ionizable carboxylic acid, this molecule presents specific challenges that require a systematic and chemically-informed approach to achieve successful solubilization for in vitro and in vivo experiments.

Section 1: Troubleshooting Guide — A Systematic Approach to Solubilization

Researchers often encounter difficulties when (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid fails to dissolve in standard physiological buffers. This guide provides a logical workflow to overcome these challenges.

Issue 1: My compound is insoluble in standard aqueous buffers (e.g., PBS, pH 7.4). Where do I start?

This is the most common issue and stems from the compound's structural characteristics. At neutral pH, the carboxylic acid group is only partially deprotonated, and the hydrophobic isobutyl group limits its interaction with water. The recommended first step is to create a concentrated stock solution in an organic solvent.

Causality: Polar aprotic solvents like Dimethyl Sulfoxide (DMSO) are highly effective at disrupting the crystal lattice energy of solid compounds and can solvate both polar (amide, carboxylic acid) and non-polar (isobutyl) regions of the molecule.[1] This creates a concentrated, homogenous stock solution that can be diluted into aqueous media for experiments.

Step-by-Step Protocol 1: Preparation of a Concentrated Stock in DMSO

  • Pre-Weigh: Accurately weigh the desired amount of solid (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid into a sterile, chemically-resistant vial (e.g., glass or polypropylene).

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

  • Promote Dissolution:

    • Vortex the vial vigorously for 1-2 minutes.

    • If the solid persists, gently warm the solution in a water bath (37°C) for 5-10 minutes. Caution: Do not overheat, as this can degrade the compound.

    • Sonication in a bath sonicator for 5-10 minutes can also be effective in breaking up solid aggregates.[2]

  • Visual Confirmation: Ensure the solution is completely clear, with no visible particulates. This is a critical self-validating step.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light and moisture.[3] This prevents degradation from repeated freeze-thaw cycles.

Issue 2: How can I prepare a purely aqueous solution for my experiment, avoiding organic solvents?

For assays sensitive to organic solvents, an aqueous stock can be prepared by leveraging the acidic nature of the carboxylic acid group. By raising the pH, the compound is converted into its much more soluble salt form.

Causality: The carboxylic acid moiety of the molecule has an estimated pKa between 4 and 5.[4] According to the Henderson-Hasselbalch equation, when the pH of the solution is significantly above the pKa, the equilibrium shifts towards the deprotonated, anionic carboxylate form (-COO⁻). This charged species has vastly improved aqueous solubility compared to the neutral, protonated form (-COOH).[5]

Step-by-Step Protocol 2: Preparation of an Aqueous Stock via pH Modification

  • Weigh Compound: Accurately weigh the compound into a sterile vial.

  • Initial Suspension: Add a portion of the final desired volume of purified water (e.g., Milli-Q®) or a non-phosphate buffer (like HEPES or MOPS) to the solid. The compound will likely form a suspension.

  • pH Adjustment:

    • While stirring, add a basic solution (e.g., 1 M NaOH) dropwise.

    • Monitor the pH of the suspension continuously with a calibrated pH meter.

    • Continue adding the base until the solid completely dissolves. The target pH should be at least 2 units above the estimated pKa (i.e., pH > 7.0). Aim for a final pH between 8.0 and 9.0 for robust solubility.

  • Final Volume: Once dissolved, add the remaining water or buffer to reach the final target concentration.

  • Verification: Re-check the pH of the final solution and adjust if necessary. Visually confirm the absence of any precipitate.

  • Storage: Use this aqueous stock solution fresh. If storage is necessary, filter-sterilize and store at 4°C for short-term use (1-2 days), though stability should be validated.

Issue 3: My compound dissolved in the stock solution but precipitated upon dilution into my cell culture medium or assay buffer. What happened?

This is a classic problem of supersaturation and crashing out of solution. It occurs when the local concentration of the compound exceeds its solubility limit in the final aqueous environment.

Causality: When a small volume of a highly concentrated DMSO stock is added to a large volume of aqueous buffer, the DMSO disperses rapidly. The compound is suddenly exposed to an environment where it has low solubility. Similarly, if an alkaline aqueous stock is diluted into a well-buffered neutral medium (like PBS or cell culture medium), the buffer's capacity will neutralize the alkalinity, lowering the pH and causing the protonated, less soluble form of the compound to precipitate.[6]

Troubleshooting Strategies:

  • Reduce Final Concentration: The simplest solution is often to lower the final working concentration of the compound in the assay.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. First, dilute the DMSO stock into a small volume of buffer, vortexing immediately, and then add this intermediate dilution to the final volume. This gradual change in solvent environment can sometimes prevent precipitation.[3]

  • Increase Final DMSO Concentration: If tolerated by the assay, slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.5%) can help maintain solubility. Always include a matching vehicle control.[3]

  • Use of Co-solvents & Excipients: For challenging cases, especially for in vivo formulations, co-solvents like PEG400 or cyclodextrins can be used to form complexes that enhance and maintain aqueous solubility.[7][8]

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What is the recommended solvent for creating a high-concentration stock solution?

    • A: Dimethyl Sulfoxide (DMSO) is the primary recommendation due to its strong solubilizing power for a wide range of compounds.[1] For compounds that are unstable in DMSO, alternatives like N,N-Dimethylformamide (DMF) or ethanol can be tested, but their solubilizing capacity may be lower.

  • Q2: How should I store solutions of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid?

    • A: For DMSO stock solutions, aliquot into single-use tubes and store tightly sealed at -20°C or, for long-term storage, at -80°C.[3] Avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared fresh. If storage is unavoidable, use sterile filtration and store at 4°C for no more than a few days, after confirming stability.

  • Q3: What are the predicted pKa values for this compound?

    • A: While experimental data for this specific molecule is not available, we can estimate pKa values based on its functional groups.

      • Carboxylic Acid: The acetic acid moiety is expected to have a pKa in the range of 4.0 - 5.0 .[4][9]

      • Piperazine Nitrogen: The piperazine ring contains two nitrogen atoms. The nitrogen at position 4 is part of an amide (lactam) and is non-basic. The nitrogen at position 1 is a tertiary amine. Its basicity is reduced by the adjacent acetic acid group, but it may have a pKa in the range of 5.0 - 7.0 . The pKa values of piperazine itself are around 5.6 and 9.7, but substitution significantly alters these values.[10][11]

  • Q4: Can I use sonication or heat to improve solubility?

    • A: Yes, both methods can be used cautiously to aid initial dissolution in a stock solvent like DMSO.[2] Gentle warming (to 37°C) or brief periods of bath sonication can provide the energy needed to break the crystal lattice. However, prolonged exposure to high temperatures should be avoided as it may lead to thermal degradation. Always start with vortexing at room temperature before applying heat or sonication.

Section 3: Data & Visualization

Table 1: Predicted Solubility Profile & Recommended Starting Solvents
Solvent SystemPredicted SolubilityRecommended Max. Stock Conc.Rationale & Comments
DMSO High50-100 mMExcellent starting solvent for creating concentrated stocks.[1]
Ethanol Moderate10-20 mMA potential alternative to DMSO, but may be less effective.
Aqueous Buffer (pH 7.4) Very Low< 1 mMInsoluble due to the neutral form of the carboxylic acid.
Aqueous Buffer (pH > 8.5) Moderate to High10-50 mMSoluble due to the formation of the carboxylate salt.[5]
Aqueous Buffer (pH < 3.0) Very Low< 1 mMInsoluble; the carboxylic acid is fully protonated.
Diagram 1: pH-Dependent Ionization States

This diagram illustrates how changes in pH affect the ionization state of the molecule, which is the fundamental principle governing its aqueous solubility.

G cluster_low_ph Low pH (< 3) cluster_neutral_ph Physiological pH (~7.4) cluster_high_ph High pH (> 8.5) low_ph Structure: R-COOH Charge: Neutral Solubility: Very Low neutral_ph Structure: R-COOH <=> R-COO⁻ Charge: Mixed/Zwitterionic Solubility: Low low_ph->neutral_ph Increase pH high_ph Structure: R-COO⁻ Charge: Anionic (-1) Solubility: High neutral_ph->high_ph Increase pH

Caption: Impact of pH on the ionization and solubility of the compound.

Diagram 2: Troubleshooting Workflow for Solubilization

This flowchart provides a logical sequence of steps to follow when encountering solubility issues.

G start Start: Compound Powder try_dmso Attempt to dissolve in DMSO (Vortex, Warm, Sonicate) start->try_dmso try_aq_ph Alternative: Prepare aqueous stock via pH modification (>8.5) start->try_aq_ph dmso_success Success: Clear Stock Solution try_dmso->dmso_success Dissolves dmso_fail Failure: Insoluble in DMSO try_dmso->dmso_fail Does not dissolve dilute_aq Dilute stock into aqueous assay buffer dmso_success->dilute_aq precipitate Precipitation Occurs dilute_aq->precipitate No no_precipitate Success: Experiment Ready dilute_aq->no_precipitate Yes troubleshoot Troubleshoot Dilution: 1. Lower Concentration 2. Stepwise Dilution 3. Use Co-solvent precipitate->troubleshoot troubleshoot->dilute_aq aq_success Success: Clear Aqueous Stock try_aq_ph->aq_success aq_success->dilute_aq

Caption: Step-by-step workflow for troubleshooting solubility issues.

References

  • PubChem. Isobutyl Acetate. National Center for Biotechnology Information. [Link]

  • PubChem. 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Piperazin-1-yl-acetic acid. National Center for Biotechnology Information. [Link]

  • Kramer, S. F., & Flynn, G. L. (1978). pH-solubility profiles of organic carboxylic acids and their salts. Journal of Pharmaceutical Sciences.
  • Fathi, M., et al. (2012). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • PubChem. Piperidin-1-yl-acetic acid. National Center for Biotechnology Information. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

  • Semantic Scholar. Table 3 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [https://www.semanticscholar.org/paper/Table-3-from-pKa-Values-of-Some-Piperazines-at-(-Fathi-Roodpeyma/1b24479e95499292395679545d947116f39e3b8b/table/2]([Link]

  • de Ruiter, N., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Journal of Chemistry. [Link]

  • Reddit. (2024). Making stock solution in DMSO: how to automate. [Link]

  • ResearchGate. (2025). Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. [Link]

  • Drug Development & Delivery. (2020). BIOAVAILABILITY ENHANCEMENT: Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • National Center for Biotechnology Information. Structure Property Relationships of Carboxylic Acid Isosteres. [Link]

  • ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • Request PDF. Oral formulation strategies to improve solubility of poorly water-soluble drugs. [Link]

  • MKU Repository. NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • National Center for Biotechnology Information. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. [Link]

Sources

Technical Support Center: Enhancing the Stability of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for challenges encountered during the handling, formulation, and analysis of this compound. As a molecule possessing a lactam functionality within a piperazine ring, a tertiary amine, and a carboxylic acid, it presents a unique set of stability considerations that require careful experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your research with (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid.

Formulation and Storage Stability

Q1: I am observing a decrease in the purity of my aqueous solution of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid over time. What is the likely cause and how can I mitigate this?

A1: The primary cause of degradation in aqueous solutions is likely the hydrolysis of the cyclic amide (lactam) bond within the 3-oxopiperazine ring. This reaction is catalyzed by both acidic and basic conditions, leading to the opening of the piperazine ring and the formation of an amino acid derivative, which would be inactive.

Causality: The carbonyl group of the lactam is susceptible to nucleophilic attack by water. In acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. In basic conditions, the hydroxide ion is a more potent nucleophile than water.[1][2]

Troubleshooting & Optimization:

  • pH Control: The stability of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid in aqueous solutions is highly pH-dependent. It is crucial to maintain the pH of the solution within a stable range, typically between pH 4 and 6, where the rate of hydrolysis for many lactams is minimized.[3]

    • Actionable Advice: Conduct a pH-rate profile study to determine the optimal pH for stability. Prepare a series of buffered solutions across a pH range (e.g., pH 2 to 8) and monitor the degradation of the compound over time using a stability-indicating HPLC method.

  • Buffer Selection: The choice of buffer is critical. Avoid buffers that may catalyze the degradation or interact with the compound. Phosphate and citrate buffers are generally good starting points.

  • Storage Temperature: Hydrolysis is a chemical reaction with a rate that is dependent on temperature.

    • Actionable Advice: Store aqueous solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures to significantly slow down the rate of hydrolysis.[4] A study on synthetic piperazines in human whole blood demonstrated that storage at room temperature should be avoided due to detrimental impacts on stability.[5]

  • Aqueous-Organic Co-solvents: If the experimental design allows, consider using a mixture of water and an organic co-solvent (e.g., ethanol, propylene glycol) to reduce the water activity and thus the rate of hydrolysis.

Q2: My solid-state (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid is showing signs of discoloration and the formation of new impurities upon storage. What could be the cause?

A2: Discoloration and impurity formation in the solid state are often indicative of oxidative degradation or instability due to hygroscopicity. The tertiary amine in the piperazine ring is susceptible to oxidation, which can lead to the formation of N-oxides and other colored degradation products.[6] The hygroscopic nature of the compound can also lead to solid-state instability by facilitating chemical reactions.

Causality: The lone pair of electrons on the tertiary nitrogen atom of the piperazine ring can be attacked by atmospheric oxygen, especially in the presence of light or trace metal ions. This can lead to the formation of a piperazine N-oxide derivative.

Troubleshooting & Optimization:

  • Inert Atmosphere: Store the solid compound under an inert atmosphere, such as nitrogen or argon, to minimize its exposure to oxygen.

  • Light Protection: Store the compound in amber vials or other light-resistant containers to prevent photolytic degradation.

  • Antioxidants: For formulated products, the inclusion of antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid can help to prevent oxidative degradation.

  • Control of Humidity: The compound may be hygroscopic. Store it in a desiccator or a controlled low-humidity environment.

  • Salt Formation: Consider converting the carboxylic acid to a pharmaceutically acceptable salt. Salt formation can significantly improve the stability and handling properties of a compound.[7] A patent for oxopiperazine derivatives suggests that acid addition salts may be advantageous for handling and stability.[7]

Analytical Methodology

Q3: I am developing a stability-indicating HPLC method for (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid. How can I ensure my method is capable of separating all potential degradants?

A3: A robust, stability-indicating HPLC method is essential for accurately assessing the stability of your compound. This requires a method that can separate the parent compound from all potential degradation products. To achieve this, you must perform forced degradation studies.

Causality: Forced degradation studies intentionally stress the compound under various conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products. These stressed samples are then used to develop and validate a chromatographic method that can resolve all the resulting peaks from the parent peak.

Troubleshooting & Optimization:

  • Forced Degradation Studies: Conduct forced degradation studies as outlined in the experimental protocols section below. This is a critical step in developing a truly stability-indicating method.

  • Column Selection: A C18 column is a good starting point. However, if you have difficulty separating polar degradants, consider using a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column.

  • Mobile Phase Optimization:

    • pH: The pH of the mobile phase will significantly affect the retention and peak shape of your acidic compound and its potential basic or acidic degradants. Experiment with different pH values of the aqueous portion of your mobile phase.

    • Organic Modifier: Vary the organic modifier (e.g., acetonitrile, methanol) and the gradient profile to achieve optimal separation.

  • Detector: A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity and in identifying peaks with different UV spectra. Coupling your HPLC to a mass spectrometer (LC-MS) is invaluable for the identification of unknown degradants.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid under various stress conditions to generate potential degradation products and to develop a stability-indicating analytical method.

Materials:

  • (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated oven and photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. Store at 60°C for 24 hours. If significant degradation is not observed, repeat with 1 M HCl.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Store at 60°C for 24 hours. If significant degradation is not observed, repeat with 1 M NaOH.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Store at room temperature for 24 hours. If necessary, repeat with 30% hydrogen peroxide.

  • Thermal Degradation: Expose the solid compound to 80°C in a calibrated oven for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC-PDA and LC-MS to identify and separate the degradation products.

Protocol 2: pH-Rate Profile Study

Objective: To determine the pH of maximum stability for (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid in an aqueous solution.

Materials:

  • (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2 to 8.

  • Calibrated pH meter

  • Constant temperature incubator or water bath

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol).

  • Prepare a series of buffered solutions at different pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8).

  • Add a small aliquot of the stock solution to each buffered solution to achieve the desired final concentration.

  • Store all solutions at a constant temperature (e.g., 40°C or 50°C to accelerate degradation).

  • Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Plot the logarithm of the remaining concentration of the compound versus time for each pH to determine the observed degradation rate constant (k_obs).

  • Plot log(k_obs) versus pH to identify the pH at which the degradation rate is at a minimum.

Data Presentation

Table 1: Summary of Potential Degradation Pathways and Products

Stress ConditionPotential Degradation PathwayLikely Degradation Products
Acid/Base HydrolysisLactam ring opening(2-Amino-4-methyl-pentylamino)-succinic acid
OxidationOxidation of tertiary amine(1-Isobutyl-4-oxy-3-oxo-piperazin-2-yl)-acetic acid
PhotolysisComplex degradation pathwaysVarious photolytic products
ThermalDe-alkylation, decarboxylation(3-Oxo-piperazin-2-yl)-acetic acid, other related compounds

Visualizations

Diagram 1: Potential Hydrolytic Degradation Pathway

Compound (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid Intermediate Tetrahedral Intermediate Compound->Intermediate H2O (Acid/Base) Product (2-Amino-4-methyl-pentylamino)-succinic acid Intermediate->Product Ring Opening

Caption: Hydrolysis of the lactam ring.

Diagram 2: Potential Oxidative Degradation Pathway

Compound (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid Product (1-Isobutyl-4-oxy-3-oxo-piperazin-2-yl)-acetic acid Compound->Product [O] (e.g., H2O2)

Caption: Oxidation of the tertiary amine.

References

  • Pohlmann, A. R., Schanen, V., Guillaume, D., & Husson, H. P. (1997). Efficient Synthesis of Conformationally Constrained Peptidomimetics Containing 2-Oxopiperazines 1. Journal of Organic Chemistry, 62(18), 6328-6334.
  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (2021). Frontiers in Chemistry, 9, 733890. Available from: [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). Journal of Analytical Toxicology, 42(2), 116-124. Available from: [Link]

  • A Review on Analytical Methods for Piperazine Determination. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(10), 1-4.
  • Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. (2022). JACS Au, 2(10), 2266-2274.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules, 28(15), 5786. Available from: [Link]

  • US Patent No. US20120220605A1. (2012).
  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (2021). Journal of the Taiwan Institute of Chemical Engineers, 124, 194-213.
  • Mechanism Basic Hydrolysis Cyclic Amide [ORGANIC CHEMISTRY] Smith 22.28. (2021, March 24). [Video]. YouTube. [Link]

  • Attaching Metal-Containing Moieties to β-Lactam Antibiotics: The Case of Penicillin and Cephalosporin. (2020). Inorganic Chemistry, 59(17), 12266-12281. Available from: [Link]

  • 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one. (2022). Molbank, 2022(4), M1494.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). Industrial & Engineering Chemistry Research, 61(49), 18029-18043. Available from: [Link]

  • Attaching Metal-Containing Moieties to β-Lactam Antibiotics: The Case of Penicillin and Cephalosporin. (2020). Inorganic Chemistry, 59(17), 12266-12281.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.).
  • Oxidative Cleavage of β-Lactam Ring of Cephalosporins with Chloramine-T in Alkaline Medium: A Kinetic, Mechanistic, and Reactivity Study. (2014). International Journal of Chemical Kinetics, 46(1), 1-13.
  • Stability of Synthetic Piperazines in Human Whole Blood. (2018). Journal of Analytical Toxicology, 42(2), 116-124. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (2022). Molecules, 27(23), 8251.
  • Thermal degradation of piperazine and its structural analogs. (2012). Energy Procedia, 23, 119-128.
  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (2021). Organic Chemistry Frontiers, 8(22), 6273-6278.
  • Diastereoselective C–H carbonylative annulation of aliphatic amines: a rapid route to functionalized γ-lactams. (2018). Chemical Science, 9(33), 6853-6858.
  • Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents. (2008). Journal of Medicinal Chemistry, 51(21), 6787-6797. Available from: [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2016).
  • WO Patent No. WO2008039472A2. (2008). Stabilizing compositions for antibiotics and methods of use.
  • Experimental and theoretical investigations into the stability of cyclic aminals. (2016). Beilstein Journal of Organic Chemistry, 12, 2337-2346. Available from: [Link]

  • Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity. (2023). Molecules, 28(1), 1.
  • Novel and Recent Synthesis and Applications of β-Lactams. (2010). In Topics in Heterocyclic Chemistry (Vol. 22, pp. 1-46). Springer. Available from: [Link]

  • Piperidine. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (2021). Organic Chemistry Frontiers, 8(22), 6273-6278.
  • Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group. (2022).
  • On the hydrolysis mechanisms of amides and peptides. (2018). Journal of Physical Organic Chemistry, 31(10), e3841.
  • Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. (2024). Journal of Medicinal Chemistry.
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  • Hydrolysis of Amide under acidic and Basic Conditions. (2022, October 23). [Video]. YouTube.

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Technical Support Center: Optimizing Reaction Conditions for (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is synthesized from established principles in heterocyclic chemistry and field-proven insights to ensure scientific integrity and practical utility.

Introduction to the Synthesis

The synthesis of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid, a substituted piperazinone, is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. Piperazinones are considered privileged structures in medicinal chemistry due to their peptidomimetic properties.[1] The target molecule possesses a chiral center at the 2-position, an N-alkyl substituent, and a carboxylic acid moiety, all of which present unique synthetic challenges.

A plausible and efficient synthetic approach is outlined below. This guide will address potential issues that may arise during each key transformation.

Proposed Synthetic Pathway

A logical synthetic route to (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid can be envisioned as a multi-step sequence starting from readily available precursors. The following diagram illustrates a potential pathway that will form the basis of our troubleshooting guide.

G cluster_0 Step 1: Diamine Protection & Alkylation cluster_1 Step 2: N-Alkylation with Isobutyl Group cluster_2 Step 3: Deprotection & Cyclization cluster_3 Step 4: Ester Hydrolysis A N-Boc-ethylenediamine C N-(2-(Boc-amino)ethyl)glycine ethyl ester A->C Base (e.g., K2CO3) Solvent (e.g., ACN) B Ethyl bromoacetate B->C E N-(2-(Boc-amino)ethyl)-N-(isobutyl)glycine ethyl ester C->E Base (e.g., NaH) Solvent (e.g., DMF) D Isobutyl bromide D->E F Ethyl (1-isobutyl-3-oxo-piperazin-2-yl)acetate E->F Strong Acid (e.g., TFA) Heat G (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid F->G Base (e.g., LiOH) Solvent (e.g., THF/H2O)

Caption: Proposed synthetic pathway for (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the synthesis.

Question 1: I am observing a low yield in the initial alkylation of N-Boc-ethylenediamine with ethyl bromoacetate (Step 1). What are the potential causes and how can I optimize this step?

Answer:

Low yields in this step are often attributed to side reactions or incomplete conversion. Here's a systematic approach to troubleshooting:

  • Dialkylation: The primary amine of the product, N-(2-(Boc-amino)ethyl)glycine ethyl ester, can react with another molecule of ethyl bromoacetate. To minimize this, use a slight excess of N-Boc-ethylenediamine (1.1-1.2 equivalents).

  • Base Strength and Solubility: A weak, heterogeneous base like potassium carbonate (K₂CO₃) is generally preferred to minimize side reactions. Ensure vigorous stirring to maximize the surface area of the base. If the reaction is still sluggish, consider a stronger base like diisopropylethylamine (DIPEA), which is soluble in many organic solvents.

  • Reaction Temperature: This reaction is typically performed at room temperature to slightly elevated temperatures (e.g., 40-50 °C). If the reaction is slow, gentle heating can be beneficial. However, excessive heat can promote side reactions.

  • Solvent Choice: Acetonitrile (ACN) is a good initial choice. If solubility is an issue, consider dimethylformamide (DMF). Ensure your solvent is anhydrous, as water can hydrolyze the ethyl bromoacetate.

  • Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material. The reaction is typically complete within 12-24 hours.

Question 2: During the N-alkylation with isobutyl bromide (Step 2), I am getting a mixture of products. How can I improve the selectivity?

Answer:

The key challenge in this step is to selectively alkylate the secondary amine without affecting the Boc-protected amine.

  • Choice of Base: A strong, non-nucleophilic base is crucial. Sodium hydride (NaH) is a common choice for deprotonating the secondary amine. Ensure you are using anhydrous conditions, as NaH reacts violently with water.

  • Temperature Control: Add the isobutyl bromide slowly at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions. After the addition, the reaction can be allowed to slowly warm to room temperature.

  • Protecting Group Stability: While the Boc group is generally stable under these conditions, prolonged reaction times or high temperatures can lead to its partial cleavage. Monitor the reaction progress closely and quench it as soon as the starting material is consumed.

  • Alternative Alkylating Agents: If isobutyl bromide is not effective, consider using isobutyl iodide, which is more reactive. However, be aware that this can also increase the rate of side reactions.

Question 3: The cyclization to form the piperazinone ring (Step 3) is resulting in a low yield and several byproducts. What are the optimal conditions for this transformation?

Answer:

This step involves the deprotection of the Boc group followed by an intramolecular cyclization. The efficiency of this step is highly dependent on the reaction conditions.

  • Acid-mediated Deprotection and Cyclization: A strong acid like trifluoroacetic acid (TFA) is typically used to remove the Boc group. The subsequent cyclization can often be achieved by heating the reaction mixture after deprotection. The concentration of the reaction is important; running the reaction at high dilution can favor the intramolecular cyclization over intermolecular polymerization.

  • Stepwise Approach: If a one-pot deprotection and cyclization is problematic, consider a two-step approach. First, deprotect the Boc group under milder acidic conditions (e.g., HCl in dioxane). After isolating the resulting amine salt, the cyclization can be induced by heating in a suitable solvent, possibly with a non-nucleophilic base to liberate the free amine.

  • Alternative Cyclization Methods: Some literature suggests that palladium-catalyzed cyclization reactions can be effective for forming piperazinone rings, although this may require modification of the substrate.[2]

Question 4: I am having difficulty purifying the final product, (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid (Step 4), as it is an oily substance. What purification strategies do you recommend?

Answer:

The final product is a zwitterionic compound, which can make purification challenging.

  • Salt Formation and Recrystallization: A common and effective method for purifying basic compounds that are oils is to convert them into a salt.[3] Treatment of your crude product with an acid like hydrochloric acid (HCl) or fumaric acid in a suitable solvent (e.g., isopropanol, ethanol) can induce crystallization of the corresponding salt.[3] The purified salt can then be isolated by filtration and, if necessary, converted back to the free base.

  • Column Chromatography: Standard silica gel chromatography can be problematic due to the basicity of the piperazine nitrogen, which can lead to tailing.[3]

    • Modified Mobile Phase: To mitigate tailing, add a basic modifier like triethylamine (0.1-1% v/v) or a few drops of ammonia solution to your eluent system (e.g., dichloromethane/methanol).[3]

    • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral) or a C18 reversed-phase silica gel for more polar compounds.

  • Acid-Base Extraction: An initial cleanup of the crude product can be performed using acid-base extraction to remove non-basic impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions to consider during this synthesis?

A1: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Specific hazards to be aware of include:

  • Ethyl bromoacetate and Isobutyl bromide: These are lachrymators and alkylating agents. Handle them in a well-ventilated fume hood.

  • Sodium Hydride (NaH): This is a flammable solid that reacts violently with water. Handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Trifluoroacetic Acid (TFA): This is a corrosive and toxic acid. Handle with appropriate gloves and in a fume hood.

Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A2:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the progress of most steps. Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the mass of the desired product and identifying byproducts.

  • Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and intermediates.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

    • Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide carbonyl and the carboxylic acid.

Q3: Can I use a different protecting group for the ethylenediamine starting material?

A3: Yes, other nitrogen protecting groups can be used. The choice of protecting group will depend on its stability to the reaction conditions in subsequent steps and the ease of its removal. For example, a carbobenzyloxy (Cbz) group is another common choice, which is stable to the basic conditions of N-alkylation and can be removed by catalytic hydrogenation.

Q4: Are there alternative synthetic routes to consider?

A4: Yes, other synthetic strategies have been reported for substituted piperazinones. For example, a cascade, metal-promoted transformation has been described to afford piperazinones in good yields.[1][4] Another approach involves the asymmetric synthesis of C3-substituted piperazin-2-ones via a sequential Knoevenagel reaction/asymmetric epoxidation followed by a domino ring-opening cyclization.[5] The choice of route will depend on the availability of starting materials, desired stereochemistry, and scalability.

Optimized Reaction Conditions Summary

StepReactionKey Reagents & SolventsTemperature (°C)Typical Time (h)Yield (%)
1N-AlkylationN-Boc-ethylenediamine, Ethyl bromoacetate, K₂CO₃, ACN25-5012-2470-85
2N-IsobutylationIsobutyl bromide, NaH, DMF0 to 254-860-75
3Deprotection & CyclizationTFA, CH₂Cl₂0 to 402-650-70
4Ester HydrolysisLiOH, THF/H₂O252-4>90

Yields are estimates based on similar transformations in the literature and will vary depending on the specific reaction conditions and scale.

Detailed Experimental Protocol: Optimized Synthesis of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid

Step 1: Synthesis of N-(2-(Boc-amino)ethyl)glycine ethyl ester

  • To a solution of N-Boc-ethylenediamine (1.1 eq) in anhydrous acetonitrile (ACN), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension vigorously at room temperature.

  • Add ethyl bromoacetate (1.0 eq) dropwise over 30 minutes.

  • Heat the reaction mixture to 40 °C and stir for 16 hours.

  • Monitor the reaction by TLC or LC-MS until the ethyl bromoacetate is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound.

Step 2: Synthesis of N-(2-(Boc-amino)ethyl)-N-(isobutyl)glycine ethyl ester

  • To a solution of N-(2-(Boc-amino)ethyl)glycine ethyl ester (1.0 eq) in anhydrous dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add isobutyl bromide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 3: Synthesis of Ethyl (1-isobutyl-3-oxo-piperazin-2-yl)acetate

  • Dissolve N-(2-(Boc-amino)ethyl)-N-(isobutyl)glycine ethyl ester (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 10 eq) dropwise.

  • Stir the reaction at room temperature for 2 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Heat the reaction mixture to 40 °C and stir for 4 hours to facilitate cyclization.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude product, which can be purified by column chromatography.

Step 4: Synthesis of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid

  • Dissolve ethyl (1-isobutyl-3-oxo-piperazin-2-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 3 hours.

  • Monitor the hydrolysis by TLC or LC-MS.

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product. If the product is an oil, refer to the purification strategies in the troubleshooting guide.

References

  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synlett.
  • Dell'Amico, L., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry. [Link]

  • Gemo, R., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

  • CN108129404B - Synthesis method of chiral piperazinone derivative - Google P
  • Request PDF: Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
  • Opportunities and challenges for direct C–H functionaliz
  • US2919275A - Purification of piperazine - Google P
  • Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermedi
  • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
  • US20190092739A1 - Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives - Google P
  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida.
  • Derivatives of Piperazine. XXI. Synthesis of Piperazine and C-Substituted Piperazines.
  • Development of a selective and scalable N1-indazole alkyl
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. PMC - NIH.

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Technical Support Center: Troubleshooting Assay Variability for (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid (CAS No: 1032926-79-6). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during the analytical assay of this and structurally similar piperazine derivatives. As a chiral, polar compound, its analysis by techniques such as High-Performance Liquid Chromatography (HPLC) requires careful method development and a systematic approach to troubleshooting.

Understanding the Analyte: Key Physicochemical Properties and Analytical Challenges

(1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid possesses several structural features that influence its analytical behavior:

  • Piperazine Ring: A basic moiety that is susceptible to pH changes, which can significantly impact its ionization state, and consequently, its retention and peak shape in reversed-phase chromatography.[1][2]

  • Carboxylic Acid Group: An acidic functional group that also contributes to the molecule's polarity and its sensitivity to mobile phase pH.

  • Chiral Center: The carbon at the 2-position of the piperazine ring is a stereocenter, meaning the compound can exist as enantiomers. These stereoisomers may exhibit different biological activities, necessitating chiral separation methods for accurate characterization.[3][4]

  • Polarity: The combination of the piperazine ring, oxo group, and carboxylic acid makes this a polar molecule. This can lead to poor retention on traditional non-polar stationary phases like C18.[5][6]

  • Lack of a Strong Chromophore: The molecule may not have a strong UV chromophore, which can result in low sensitivity with standard UV detectors and may necessitate the use of alternative detection methods or derivatization.[3][7]

Frequently Asked Questions (FAQs)

Q1: My (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid peak is showing significant tailing in my reversed-phase HPLC method. What is the likely cause and how can I fix it?

A1: Peak tailing for basic compounds like your piperazine derivative is often caused by secondary interactions between the positively charged analyte and residual, negatively charged silanols on the silica-based stationary phase.

  • Causality: At acidic to neutral pH, the nitrogen atoms in the piperazine ring can be protonated, leading to a net positive charge. These positive charges can interact with deprotonated silanol groups on the column packing material, causing the peak to tail.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The pH of your mobile phase is a critical parameter.[8] Try adjusting the pH to be at least 2 units away from the pKa of the piperazine nitrogen to ensure it is either fully protonated or deprotonated. For basic compounds, increasing the pH can sometimes improve peak shape, but be mindful of the column's pH stability.

    • Use of an Amine Modifier: Add a small amount of a competing base, such as diethylamine (DEA) or triethylamine (TEA), to your mobile phase (e.g., 0.1%).[3] These modifiers will preferentially interact with the active silanol sites, masking them from your analyte and improving peak symmetry.

    • Column Selection: Consider using a column with a "base-deactivated" stationary phase or an end-capped column where the residual silanols have been chemically passivated.

Q2: I am observing poor retention of my analyte; it's eluting close to the void volume on a C18 column. How can I increase its retention time?

A2: Poor retention of polar compounds on reversed-phase columns is a common issue.[6] The analyte has a higher affinity for the polar mobile phase than the non-polar stationary phase.

  • Causality: The polar functional groups of your molecule make it highly soluble in aqueous mobile phases, leading to minimal interaction with the C18 stationary phase.

  • Troubleshooting Steps:

    • Highly Aqueous Mobile Phases: Use a column specifically designed for use with highly aqueous mobile phases (e.g., an AQ-C18 or a "T3" type column). These columns have modifications to prevent "dewetting" or "phase collapse" that can occur with high water content in the mobile phase, which leads to loss of retention.[5][9]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds.[5][6] This technique uses a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.

    • Mixed-Mode Chromatography: Employ a mixed-mode column that combines reversed-phase and ion-exchange characteristics. This can provide a dual retention mechanism for enhanced separation of polar and ionizable compounds.[5]

Q3: My assay results for (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid are inconsistent from day to day. What are the potential sources of this variability?

A3: Assay variability can stem from multiple sources, including sample stability, improper sample preparation, or issues with the analytical instrumentation.[10][11]

  • Causality: Piperazine derivatives can be susceptible to degradation, especially in solution.[1] Inconsistent preparation of standards and samples, or slight variations in chromatographic conditions, can also lead to irreproducible results.

  • Troubleshooting Workflow:

    G cluster_0 Investigate Sample Integrity cluster_1 Verify System Performance cluster_2 Examine Method Robustness A Inconsistent Results B Check Sample Stability (Fresh vs. Aged Samples) A->B C Evaluate Sample Preparation (pH, Diluent, Sonication) A->C D Run System Suitability Test (SST) (Standard Injection) A->D H Assess Mobile Phase Preparation (pH, Composition) A->H E Check Peak Area & Retention Time Precision D->E F Inspect Pump Performance (Pressure Fluctuations) D->F G Verify Detector Stability (Baseline Drift/Noise) D->G I Check Column Condition (Age, Pressure, Previous Use) H->I

    Caption: Troubleshooting workflow for assay variability.

Q4: Do I need to use a chiral separation method for this compound?

A4: Yes, it is highly recommended.

  • Causality: The presence of a chiral center at the 2-position of the piperazine ring means that (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid exists as a pair of enantiomers.[4] In a pharmaceutical context, enantiomers can have different pharmacological and toxicological profiles. Regulatory agencies typically require the individual enantiomers of a chiral drug to be characterized.

  • Recommended Approach:

    • Chiral Stationary Phases (CSPs): The most direct way to separate enantiomers is by using a chiral HPLC column. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds, including piperazine derivatives.[3]

    • Mobile Phase Considerations for Chiral Separations: The choice of mobile phase, including the organic modifier and any additives, can significantly impact the enantioselectivity.[12][13] It is often necessary to screen different mobile phases to achieve optimal resolution. The addition of an amine modifier like DEA can be crucial for good peak shape.[3]

Troubleshooting Guides

Guide 1: Optimizing the Reversed-Phase HPLC Method

This guide provides a systematic approach to developing a robust reversed-phase HPLC method for (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid.

Objective: To achieve a symmetrical peak shape with adequate retention.

Experimental Protocol:

  • Column Selection:

    • Start with a C18 column designed for polar analytes (e.g., Waters CORTECS T3, Agilent Zorbax SB-AQ).

    • If retention is still poor, consider a HILIC or mixed-mode column.[5]

  • Mobile Phase Preparation:

    • Aqueous Component: Prepare a buffer with a pH that is at least 2 units away from the pKa values of your analyte. A good starting point is a low pH (e.g., pH 2.5-3.5 with phosphate or formate buffer) to suppress the ionization of the carboxylic acid and ensure consistent protonation of the piperazine ring.[8]

    • Organic Modifier: Use acetonitrile or methanol.

    • Amine Modifier: Add 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.[3]

  • Method Development Strategy:

    ParameterInitial ConditionOptimization StrategyRationale
    Mobile Phase pH 3.0 (Formic Acid)Test pH 3.0, 5.0, and 7.0 (phosphate buffer)To find the optimal balance of retention and peak shape by controlling analyte ionization.[2][8]
    Organic Modifier AcetonitrileCompare Acetonitrile vs. MethanolTo evaluate differences in selectivity.
    Gradient Elution 5-95% Organic in 15 minAdjust gradient slope and timeTo achieve good separation from any impurities.
    Column Temperature 30 °CTest 25 °C, 30 °C, and 40 °CTo fine-tune selectivity and improve peak efficiency.
Guide 2: Developing a Chiral Separation Method

This guide outlines the steps for separating the enantiomers of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid.

Objective: To achieve baseline resolution of the two enantiomers.

Experimental Protocol:

  • Chiral Column Selection:

    • Begin with a polysaccharide-based chiral stationary phase, such as a Chiralpak® IC column.[3][14] These have shown success with similar piperazine structures.

  • Mobile Phase Screening:

    • Normal Phase: A common starting point for chiral separations.

      • Mobile Phase A: Hexane/Ethanol (90:10 v/v) + 0.1% DEA

      • Mobile Phase B: Hexane/Isopropanol (90:10 v/v) + 0.1% DEA

    • Reversed Phase:

      • Mobile Phase C: Acetonitrile/Water (50:50 v/v) + 0.1% DEA

      • Mobile Phase D: Methanol/Water (50:50 v/v) + 0.1% DEA

  • Optimization:

    • Adjust the ratio of the organic solvent to the alcohol or water to optimize the resolution and retention times.

    • Varying the column temperature can sometimes improve or even invert the elution order of enantiomers.[12]

Advanced Detection Techniques

If sensitivity is a challenge with UV detection, consider the following:

  • Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific detection method that is well-suited for the analysis of piperazine derivatives.[15][16] It can provide molecular weight information and fragmentation patterns for structural confirmation.

  • Chemical Derivatization: If LC-MS is not available, pre-column derivatization with a reagent that introduces a strong chromophore or fluorophore can significantly enhance detection sensitivity for HPLC-UV or HPLC-Fluorescence analysis.[7][14]

Summary of Key Recommendations

IssuePrimary RecommendationSecondary ActionRationale
Peak Tailing Add 0.1% DEA to the mobile phase.Adjust mobile phase pH.Masks active silanol sites and controls analyte ionization.[3][8]
Poor Retention Use a HILIC or aqueous-compatible C18 column.Consider mixed-mode chromatography.Enhances retention of polar compounds.[5][6]
Assay Variability Implement a rigorous system suitability test (SST).Investigate sample stability in your diluent.Ensures consistent system performance and sample integrity.[10]
Enantiomeric Separation Screen polysaccharide-based chiral columns.Optimize mobile phase composition and temperature.Chiral stationary phases are required to resolve stereoisomers.[3][12]

By adopting a systematic and informed approach to method development and troubleshooting, the analytical challenges presented by (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid can be effectively managed, leading to robust and reliable assay results.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

  • Pharma.Tips. (2025, December 28). API Quality Variability Problems? Supplier, Testing, and Control Strategy Solutions. Retrieved from [Link]

  • ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. Retrieved from [Link]

  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • APIsec. (2025, October 21). Troubleshooting Guide for API Failure: Common Causes & Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2003). Application of LC-MS to the analysis of new radiopharmaceuticals. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. PubMed. Retrieved from [Link]

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Technical Support Center: Characterizing Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Target Identification and Off-Target Profiling for (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid and Other Novel Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides a comprehensive framework for elucidating the mechanism of action of novel chemical entities, using (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid as a case study. When faced with a compound that elicits a desirable phenotypic response but has an unknown molecular target, a systematic approach is crucial to both identify its primary mode of action and to characterize any potential off-target effects. The piperazine scaffold, a common feature in many biologically active compounds, is known for its ability to interact with a wide range of biological targets.[1][2] This promiscuity underscores the importance of a thorough investigation into the on- and off-target activities of any new piperazine derivative.

This guide is structured to walk you through the logical progression of experiments, from initial target hypothesis generation to downstream validation of off-target liabilities. We will address common questions and troubleshooting scenarios you may encounter during your experimental journey.

Frequently Asked Questions (FAQs)

Q1: I have synthesized or acquired (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid and observed an interesting cellular phenotype. Where do I begin to identify its molecular target?

A1: The first step is to gather as much information as possible and generate a testable hypothesis. This involves a combination of in silico and preliminary experimental approaches.

  • Computational Prediction: Utilize computational tools to predict potential targets based on the chemical structure of your compound.[3] These methods compare the structure of your molecule to libraries of compounds with known biological activities. While not definitive, this can provide a valuable starting point for hypothesis generation.

  • Literature and Patent Search: Conduct a thorough search for similar chemical structures. The piperazine moiety is a well-known pharmacophore present in drugs targeting a variety of receptors and enzymes.[1][2][4][5] Identifying the targets of structurally related compounds can provide clues to the potential targets of your molecule.

  • Broad-Spectrum Phenotypic Screening: If resources permit, screening your compound against a diverse panel of cell lines can reveal patterns of activity that correlate with specific genetic or signaling pathway dependencies.

Q2: What are the primary experimental approaches for identifying the direct binding partners of my compound?

A2: There are several powerful techniques for "target deconvolution" or identifying the direct molecular target of a small molecule. These can be broadly categorized as affinity-based and activity-based methods.

  • Affinity Chromatography: This classic approach involves immobilizing your compound on a solid support (e.g., beads) and then incubating it with a cell lysate. Proteins that bind to your compound are "pulled down" and can be identified by mass spectrometry.

  • Chemical Proteomics: More advanced techniques, such as Thermal Proteome Profiling (TPP) or Cellular Thermal Shift Assay (CETSA), assess target engagement in a cellular context. These methods are based on the principle that a protein's thermal stability changes upon ligand binding.

Q3: I have a putative target. How do I validate that it is the true target and that the observed phenotype is a result of its modulation?

A3: Target validation is a critical step to ensure that your downstream efforts are focused on the correct biological pathway. A multi-pronged approach is recommended:

  • Biochemical and Biophysical Assays: If the putative target is an enzyme or receptor, directly test the effect of your compound on its activity in purified systems. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm and quantify the binding interaction.

  • Genetic Approaches: Use techniques like CRISPR/Cas9 or RNAi to knock down or knock out the putative target in your cellular model. If the phenotype of your compound is lost upon target depletion, it provides strong evidence for on-target activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your compound. A clear correlation between the potency of the analogs in modulating the target and their effect on the cellular phenotype strengthens the target validation case.

Q4: When should I start thinking about off-target effects?

A4: Consideration of off-target effects should be integrated into your research plan from the early stages of drug discovery.[2][6] The occurrence of off-target effects is a significant consideration for both the therapeutic application of a drug and its use as a chemical probe in research.[6] Understanding these unintended interactions is crucial to avoid misleading results and to anticipate potential side effects.[2][6]

Q5: What are the common methods for profiling the off-target activities of a small molecule?

A5: A systematic off-target profiling cascade is essential. This typically involves a combination of computational and experimental methods.

  • In Silico Profiling: Similar to initial target prediction, computational methods can be used to screen your compound against a large database of known biological targets to predict potential off-target interactions.[3]

  • Broad-Panel Screening: Screen your compound against large panels of receptors, enzymes (e.g., kinases, proteases), and ion channels. Several commercial services offer such profiling.

  • Phenotypic Screening in Diverse Cell Lines: As mentioned earlier, this can reveal unexpected activities that may be due to off-target effects.

Troubleshooting Guides

Scenario 1: My affinity chromatography experiment did not identify any high-confidence binding partners.
Potential Cause Troubleshooting Step Rationale
Low-affinity interaction Increase the concentration of the cell lysate or the amount of immobilized compound.Mass action principles dictate that higher concentrations will favor the formation of the protein-ligand complex.
Compound inaccessible after immobilization Vary the linker chemistry or the point of attachment of the compound to the solid support.The orientation of the immobilized compound is critical for target binding.
Target protein is of low abundance Use a subcellular fractionation protocol to enrich for the compartment where the target is likely to be located.This increases the effective concentration of the target protein in your lysate.
Non-specific binding is too high Increase the stringency of the wash steps (e.g., higher salt concentration, mild detergents).This will help to remove proteins that are weakly or non-specifically interacting with the beads or the compound.
Scenario 2: My compound shows a phenotype in cells, but I cannot confirm direct modulation of the putative target in a biochemical assay.
Potential Cause Troubleshooting Step Rationale
The compound is a pro-drug and requires metabolic activation. Incubate the compound with liver microsomes or S9 fractions before the biochemical assay.This will generate potential metabolites that may be the active form of the compound.
The cellular phenotype is due to an off-target effect. Perform a broad off-target screening panel to identify other potential targets.The observed phenotype may be a result of interaction with an unexpected protein.
The compound modulates the target through an allosteric mechanism not captured by the assay. Design an alternative biochemical assay that is sensitive to allosteric modulation (e.g., a binding assay instead of an activity assay).Allosteric modulators may not affect the catalytic activity directly but can alter substrate binding or protein conformation.
The phenotype is due to modulation of a protein-protein interaction. Utilize a protein-protein interaction assay (e.g., co-immunoprecipitation, FRET) to assess the effect of your compound.The compound might be stabilizing or disrupting a protein complex to elicit its effect.

Experimental Workflows & Visualizations

Workflow for Target Deconvolution of a Novel Compound

This workflow outlines a systematic approach to identifying the molecular target of a novel compound like (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid.

Target_Deconvolution_Workflow cluster_in_silico In Silico & Initial Assessment cluster_experimental Experimental Target Identification cluster_validation Target Validation cluster_off_target Off-Target Profiling start Novel Compound (e.g., (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid) + Phenotypic Observation comp_predict Computational Target Prediction start->comp_predict lit_search Literature & Patent Search (Similar Scaffolds) start->lit_search affinity_chrom Affinity Chromatography- Mass Spectrometry comp_predict->affinity_chrom cetsa CETSA / TPP comp_predict->cetsa lit_search->affinity_chrom lit_search->cetsa biochem_assay Biochemical/Biophysical Assays (Enzyme Activity, SPR, ITC) affinity_chrom->biochem_assay cetsa->biochem_assay genetic_val Genetic Validation (CRISPR/RNAi) biochem_assay->genetic_val sar Structure-Activity Relationship (SAR) genetic_val->sar off_target_screen Broad Panel Off-Target Screening sar->off_target_screen pheno_screen Cell Panel Phenotypic Screening sar->pheno_screen end_node Validated Target & Off-Target Profile off_target_screen->end_node pheno_screen->end_node

Caption: A workflow for identifying and validating the target of a novel compound.

Decision Tree for Investigating Unexpected Phenotypes

This decision tree provides a logical path for troubleshooting when a compound's activity in a cell-based assay does not match its expected on-target effect.

Unexpected_Phenotype_Troubleshooting start Unexpected or Anomalous Phenotype Observed q1 Is the compound pure? start->q1 repurify Repurify compound (e.g., HPLC) and re-test q1->repurify No q2 Is the on-target pathway active in the cellular model? q1->q2 Yes repurify->q1 validate_pathway Validate target expression and pathway activity (e.g., Western blot, qPCR) q2->validate_pathway No q3 Does a structurally distinct on-target modulator replicate the phenotype? q2->q3 Yes validate_pathway->q2 off_target_investigation Investigate Off-Target Effects q3->off_target_investigation No on_target_complex On-target effect is likely more complex than initially hypothesized. Investigate pathway crosstalk. q3->on_target_complex Yes

Caption: A decision tree for troubleshooting unexpected experimental outcomes.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To identify the direct binding targets of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid in intact cells.

Principle: The binding of a ligand to its target protein confers thermal stability to the protein. By heating cell lysates to various temperatures, one can identify stabilized proteins in the presence of the ligand.

Materials:

  • Cell line of interest

  • (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or strips

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents or Mass Spectrometer

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with the desired concentration of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid or DMSO for the desired time.

  • Cell Lysis:

    • Harvest cells and wash with PBS.

    • Lyse the cells in a suitable lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove insoluble debris.

  • Heat Shock:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the lysates to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

    • Cool the samples at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Analysis:

    • Western Blotting (for candidate targets): Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against a putative target. Increased band intensity in the compound-treated samples at higher temperatures indicates stabilization.

    • Mass Spectrometry (for unbiased target identification): Analyze the soluble fractions from a range of temperatures by mass spectrometry to identify all proteins that are stabilized by the compound.

References

  • Davies, M., Nowotka, M., Papadatos, G., Dedman, N., Gaulton, A., Atkinson, F., Bellis, L., & Overington, J. P. (2015). ChEMBL web services: streamlining access to drug discovery data and utilities. Nucleic Acids Research, 43(W1), W612–W620. [Link]

  • Institute of Cancer Research. (2020, March 3). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London. [Link]

  • Yevich, J. P., New, J. S., Smith, D. W., Lobeck, W. G., Catt, J. D., Minielli, J. L., Eison, M. S., Taylor, D. P., Riblet, L. A., & Temple, D. L. Jr. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 29(3), 359–369. [Link]

  • PubChem. (n.d.). 1-(2-Pyridyl)piperazine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). Piperazine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32–W38. [Link]

  • Singh, P., Kumar, V., & Kumar, R. (2025). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

  • PubChem. (n.d.). 2-(4-(Tert-butoxycarbonyl)-2-oxopiperazin-1-yl)acetic acid. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Yevich, J. P., New, J. S., Smith, D. W., Lobeck, W. G., Catt, J. D., Minielli, J. L., Eison, M. S., Taylor, D. P., Riblet, L. A., & Temple, D. L. Jr. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. PubMed. [Link]

  • PubChem. (n.d.). 1-benzyl-N-(2-oxo-2-(4-(pyridin-4-yl)piperazin-1-yl)ethyl)-1H-benzo[d]imidazole-2-carboxamide. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Kumar, R., Kumar, S., & Singh, P. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • European Patent Office. (n.d.). PIPERAZINYL OXOALKYL TETRAHYDROISOQUINOLINES AND RELATED ANALOGUES. European Publication Server. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). US4122178A - Piperazine compounds.
  • Singh, S. K., Singh, S., Kumar, A., Pandey, G., Chauhan, P., Raj, R., Singh, S., Saraf, S. K., & Sivan, S. K. (2023). Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. PubMed. [Link]

  • NeuroQuantology. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology, 21(7), 1109-1117. [Link]

  • Google Patents. (n.d.). US4547503A - 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(oxoalkyl)-1-piperazinyl)quinoline-3-carboxylic acids and derivatives thereof.
  • ResearchGate. (2025). Synthesis and biological evaluation of novel isoxazolines linked via piperazine to 2-benzoisothiazoles as potent apoptotic agents. ResearchGate. [Link]

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  • Google Patents. (n.d.). WO2003004498A1 - Beta-amino tetrahydroimidazo (1, 2-a) pyrazines and tetrahydrotrioazolo (4, 3-a) pyrazines as dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes.

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Technical Support Center: Minimizing Toxicity of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid in their cell culture experiments. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you mitigate potential cytotoxicity and ensure the validity and reproducibility of your results. As there is limited specific information on this particular compound, this guide draws upon established principles of small molecule handling and cytotoxicity assessment in cell culture.

Part 1: Frequently Asked Questions (FAQs)

Here are some common questions and answers to get you started:

Q1: My cells are showing significant death even at low concentrations of the compound. What is the first thing I should check?

A1: The first step is to critically evaluate your compound's handling and preparation. Ensure that the solvent used to dissolve the compound is not the source of toxicity. It is crucial to always include a "vehicle control" in your experiments, which consists of cells treated with the highest concentration of the solvent used for your compound dilutions. This will help you differentiate between compound-induced toxicity and solvent-induced toxicity.

Q2: I'm observing precipitation of my compound after diluting it in the cell culture medium. What should I do?

A2: Precipitation indicates that your compound's solubility limit has been exceeded in the aqueous environment of the cell culture medium. This can lead to inaccurate dosing and physical stress on the cells. To address this, you can try making serial dilutions of your stock solution in the solvent (e.g., DMSO) before the final dilution into the medium. Additionally, ensuring the final solvent concentration is as low as possible (ideally ≤0.1%) can help maintain solubility.[1] Gentle warming and vortexing of the solution before adding it to the cells may also help, provided the compound is not heat-sensitive.[1]

Q3: My cell viability assay results are inconsistent between experiments. What could be the cause?

A3: Inconsistent results in toxicity assays can stem from several factors.[2] One common issue is variability in cell health and density at the time of treatment. It's important to use cells that are in the logarithmic growth phase and to ensure a consistent seeding density across all wells and experiments.[3] Another potential issue is interference of the compound with the assay itself. For example, some compounds can chemically reduce tetrazolium salts like MTT, leading to a false signal of high viability.[4] Running a cell-free control (compound in medium with the assay reagent but no cells) can help identify such interference.

Q4: Should I use serum in my cell culture medium when testing for toxicity?

A4: The presence of serum can significantly impact the apparent toxicity of a compound. Serum proteins can bind to the compound, reducing its free concentration and thus its bioavailability to the cells.[5][6] This can have a cytoprotective effect.[7] Whether to include serum depends on your experimental goals. If you aim to screen for general cytotoxic potential, you might perform initial experiments in low-serum or serum-free conditions. However, for more physiologically relevant results, it is generally recommended to use the serum concentration that is optimal for your cell line's health.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Investigating Unexpected Cytotoxicity

If you are observing higher-than-expected toxicity, follow this systematic troubleshooting workflow:

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Guide 2: Addressing Compound Solubility Issues

Proper solubilization is critical for accurate and reproducible results.[8]

Step-by-Step Protocol for Compound Solubilization:

  • Solvent Selection: Whenever possible, use DMSO as the solvent.[1] However, always check the compound's data sheet for any specific recommendations.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) in your chosen solvent. If the compound is difficult to dissolve, gentle warming (to 37°C) or brief sonication can be attempted if the compound is not temperature-sensitive.[1] Visually inspect the solution to ensure there are no particulates.

  • Serial Dilutions: It is best to perform serial dilutions of your stock solution in the pure solvent (e.g., DMSO) to create a range of intermediate concentrations.

  • Final Dilution in Medium: For the final step, dilute the intermediate stock solutions into your complete cell culture medium. It's crucial to add the compound stock to the medium and mix immediately and thoroughly to prevent precipitation.

Table 1: Recommended Final Concentrations of Common Solvents

SolventRecommended Max ConcentrationPotential Issues
DMSO≤ 0.1% - 0.5%Can induce cell differentiation, apoptosis, or have other off-target effects at higher concentrations.[9][10][11]
Ethanol≤ 0.1%Can be cytotoxic and affect cell metabolism even at low concentrations.[11]
WaterN/AIdeal if compound is soluble, but many organic compounds are not.
Guide 3: Optimizing Compound Concentration and Exposure Time

The cytotoxic effect of a compound is dependent on both its concentration and the duration of exposure.[12]

Experimental Workflow for Optimization:

Caption: Workflow for optimizing concentration and time.

By performing a comprehensive dose-response and time-course study, you can identify a concentration that elicits the desired biological effect without causing excessive, non-specific toxicity.

Guide 4: Differentiating Between Apoptosis and Necrosis

Understanding the mechanism of cell death can provide valuable insights into your compound's mode of action. Apoptosis is a programmed, controlled form of cell death, while necrosis is an uncontrolled process resulting from cell injury.[13]

Table 2: Common Assays for Differentiating Cell Death Mechanisms

AssayPrincipleDetects
Annexin V/Propidium Iodide (PI) Staining Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent DNA intercalator that can only enter cells with compromised membranes (late apoptotic and necrotic cells).Early Apoptosis (Annexin V+/PI-), Late Apoptosis/Necrosis (Annexin V+/PI+), Necrosis (Annexin V-/PI+)[14]
Caspase Activity Assays Detects the activity of caspases, which are key proteases in the apoptotic cascade.Apoptosis
LDH Release Assay Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon loss of membrane integrity.[15]Necrosis
TUNEL Assay Detects DNA fragmentation, a hallmark of late-stage apoptosis.Apoptosis

Interpreting Annexin V/PI Staining Results:

  • Live Cells: Annexin V negative, PI negative.

  • Early Apoptotic Cells: Annexin V positive, PI negative.

  • Late Apoptotic/Necrotic Cells: Annexin V positive, PI positive.

  • Necrotic Cells: Annexin V negative, PI positive.

It is important to note that late apoptotic cells will eventually become necrotic in culture, a process known as secondary necrosis.[16]

Part 3: Experimental Protocols

Protocol 1: General Cell Viability Assessment using a Resazurin-based Assay (e.g., alamarBlue™)

Resazurin-based assays measure the metabolic activity of viable cells.[17]

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of your compound as described in Guide 2. Remove the old medium from the cells and add the medium containing the different concentrations of your compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Reagent Addition: Add the resazurin-based reagent (e.g., alamarBlue™) to each well according to the manufacturer's instructions (typically 10% of the well volume).

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the fluorescence or absorbance at the appropriate wavelengths using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control after subtracting the background reading from cell-free wells.

References

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  • Galluzzi, L., et al. (2013). Determination of apoptotic and necrotic cell death in vitro and in vivo. Methods in Molecular Biology.
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  • ResearchGate. (n.d.). Effect of various DMSO concentrations on cell viability. Retrieved from [Link]

  • ResearchGate. (2022, June 7). I am having problems in getting results in MTT assay. How do I rectify it? Retrieved from [Link]

  • ResearchGate. (2015, February 25). What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture? Retrieved from [Link]

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  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

  • Scelza, M. F., et al. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Journal of Endodontics.
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  • MDPI. (n.d.). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Retrieved from [Link]

  • Boster Bio. (2023, August 15). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, July 6). Predicting the Mitochondrial Toxicity of Small Molecules: Insights from Mechanistic Assays and Cell Painting Data. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2019, May 17). Exposure time versus cytotoxicity for anticancer agents. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Tyrosine Kinase Inhibitors: Imatinib vs. Dasatinib in the Context of BCR-ABL Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the development of small molecule inhibitors has revolutionized treatment paradigms. The piperazine scaffold, a versatile heterocyclic motif, is a cornerstone in the design of numerous clinically successful drugs, prized for its ability to confer favorable pharmacokinetic properties and engage in critical binding interactions.[1] This guide provides an in-depth, comparative analysis of two prominent piperazine-containing tyrosine kinase inhibitors (TKIs): Imatinib and its second-generation successor, Dasatinib. Our focus will be on their inhibitory activity against the BCR-ABL fusion protein, the molecular driver of Chronic Myeloid Leukemia (CML).[2][3]

Through a detailed examination of their mechanisms of action, supported by experimental data and protocols, this guide will illuminate the key distinctions in their biochemical and clinical profiles, offering valuable insights for researchers in oncology and drug discovery.

Delineating the Mechanism of Action: Targeting the Aberrant BCR-ABL Kinase

The Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22, gives rise to the BCR-ABL fusion gene. The resulting oncoprotein, BCR-ABL, is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of hematopoietic cells, the hallmark of CML.[2][4] Both Imatinib and Dasatinib exert their therapeutic effects by inhibiting this aberrant kinase activity, but their binding modes and target specificities differ significantly.

Imatinib functions by binding to the ATP-binding site of the BCR-ABL kinase domain, but only when the kinase is in its inactive, or "closed," conformation.[5][6] This stabilizes the inactive state, preventing the conformational changes required for ATP binding and subsequent substrate phosphorylation, thereby blocking downstream signaling pathways that lead to cell proliferation and promoting apoptosis in BCR-ABL-positive cells.[3][4]

Dasatinib , in contrast, is a dual Src/Abl inhibitor that can bind to both the active ("open") and inactive conformations of the ABL kinase domain.[6][7] This broader binding capability allows Dasatinib to inhibit a wider range of BCR-ABL mutations that confer resistance to Imatinib by destabilizing the inactive conformation.[7] Furthermore, Dasatinib exhibits significantly greater potency against wild-type BCR-ABL, being approximately 325-fold more potent than Imatinib in in vitro studies.[8]

G cluster_0 BCR-ABL Signaling Cascade cluster_1 Inhibitor Intervention BCR-ABL Constitutively Active BCR-ABL Kinase Substrate Substrate Proteins BCR-ABL->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis P_Substrate->Apoptosis_Inhibition Imatinib Imatinib (Binds Inactive Conformation) Imatinib->BCR-ABL Inhibits Phosphorylation Dasatinib Dasatinib (Binds Active & Inactive Conformations) Dasatinib->BCR-ABL Potently Inhibits Phosphorylation

Figure 1: Mechanism of BCR-ABL Inhibition by Imatinib and Dasatinib.

Comparative Efficacy: A Data-Driven Overview

The differential binding mechanisms and potencies of Imatinib and Dasatinib translate into distinct clinical and preclinical efficacy profiles. Dasatinib generally demonstrates faster and deeper responses in the treatment of CML.[9]

ParameterImatinibDasatinibReference(s)
Target Conformation Inactive ("Closed")Active & Inactive ("Open" & "Closed")[6]
In Vitro Potency (vs. wt BCR-ABL) Baseline~325-fold > Imatinib[8]
Confirmed Complete Cytogenetic Response (cCCyR) at 12 months (Newly Diagnosed CML) 66%77%[10]
Major Molecular Response (MMR) at 12 months (Newly Diagnosed CML) 28%46%[10]
3-Year Event-Free Survival (Ph+ ALL) 49%73%[11]
3-Year Overall Survival (Ph+ ALL) 60%85%[11]

Experimental Protocols for In Vitro Characterization

The following protocols provide standardized methods for the preclinical evaluation of TKIs like Imatinib and Dasatinib.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant BCR-ABL kinase

  • Abl-specific peptide substrate

  • ATP

  • Test compounds (Imatinib, Dasatinib)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of Imatinib and Dasatinib in the appropriate solvent (e.g., DMSO) and then dilute into the Kinase Assay Buffer.

  • Enzyme Addition: Add 5 µL of the diluted test compounds or vehicle control to the wells of the 384-well plate.

  • Kinase Incubation: Add 5 µL of recombinant BCR-ABL kinase solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[12]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.[12]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[12]

    • Convert ADP to ATP and generate a luminescent signal by adding 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

G Start Start Compound_Prep Prepare Serial Dilutions of Inhibitors Start->Compound_Prep Plate_Compounds Dispense Inhibitors into 384-well Plate Compound_Prep->Plate_Compounds Add_Kinase Add BCR-ABL Kinase (Incubate 10 min) Plate_Compounds->Add_Kinase Initiate_Reaction Add Substrate/ATP (Incubate 60 min at 30°C) Add_Kinase->Initiate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent (Incubate 40 min) Initiate_Reaction->Add_ADP_Glo Add_Detection Add Kinase Detection Reagent (Incubate 30 min) Add_ADP_Glo->Add_Detection Read_Plate Measure Luminescence Add_Detection->Read_Plate Analyze_Data Calculate IC50 Values Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 2: Workflow for a Luminescence-Based Kinase Inhibition Assay.

Cell-Based Proliferation Assay

This assay measures the effect of the inhibitors on the proliferation of a BCR-ABL-positive cell line.

Materials:

  • BCR-ABL-positive cell line (e.g., K-562)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (Imatinib, Dasatinib)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Sterile, clear-bottom 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed K-562 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Imatinib and Dasatinib in complete medium and add 100 µL to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO).[13]

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent proliferation inhibition for each compound concentration and determine the GI50 (concentration for 50% inhibition of growth) value.

G Start Start Seed_Cells Seed K-562 Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Add Serial Dilutions of Inhibitors Incubate_Overnight->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_CTG Add CellTiter-Glo® Reagent Incubate_72h->Add_CTG Incubate_10min Incubate 10 min Add_CTG->Incubate_10min Read_Plate Measure Luminescence Incubate_10min->Read_Plate Analyze_Data Calculate GI50 Values Read_Plate->Analyze_Data End End Analyze_Data->End

Figure 3: Workflow for a Cell-Based Proliferation Assay.

Expert Analysis and Conclusion

The comparison between Imatinib and Dasatinib serves as a compelling case study in the evolution of targeted therapies. While both compounds leverage the piperazine moiety to achieve their therapeutic effect, the nuanced differences in their interaction with the BCR-ABL kinase have profound implications for their clinical utility.

Imatinib remains a landmark achievement in rational drug design, demonstrating the power of targeting a specific molecular driver of cancer. Its selectivity for the inactive conformation of BCR-ABL, however, renders it susceptible to resistance mutations that favor the active state.

Dasatinib represents a significant advancement, overcoming many of the limitations of Imatinib. Its ability to bind both the active and inactive conformations of the kinase, coupled with its superior potency, translates to faster and deeper clinical responses and efficacy against a broader range of resistance mutations.[7] However, this broader activity profile also includes the inhibition of other kinases, such as the Src family, which may contribute to a different side-effect profile.[14]

For researchers in drug discovery, the Imatinib-Dasatinib story underscores the importance of understanding the dynamic nature of kinase conformations and the potential for developing inhibitors that can effectively target both active and inactive states to preempt resistance. The experimental protocols provided herein offer a robust framework for the in vitro characterization of novel kinase inhibitors, enabling a comprehensive assessment of their potency and cellular activity. The continued exploration of privileged scaffolds like piperazine, guided by a deep understanding of target biology and medicinal chemistry principles, will undoubtedly pave the way for the next generation of transformative cancer therapies.

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A Comparative Selectivity Analysis of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid in the Context of Dipeptidyl Peptidase-IV Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the selectivity profile of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid, a compound featuring the privileged piperazinone scaffold. Drawing upon structure-activity relationship (SAR) studies of analogous compounds, we position this molecule within the landscape of Dipeptidyl Peptidase-IV (DPP-4) inhibitors, a critical class of therapeutics for type 2 diabetes. While direct experimental data for this specific molecule is not publicly available, this guide will extrapolate its potential selectivity based on established principles and compare it with known DPP-4 inhibitors and other relevant enzyme classes.

Introduction to the Piperazinone Scaffold and DPP-4 Inhibition

The piperazine ring and its derivatives are foundational scaffolds in modern medicinal chemistry, recognized for their versatile physicochemical properties that often lead to improved pharmacokinetic profiles and target affinity.[1] The incorporation of a ketone functional group to form a piperazinone, coupled with an acetic acid moiety, creates a compelling structural motif for interaction with various biological targets, notably enzymes.[2]

Dipeptidyl Peptidase-IV (DPP-4) has emerged as a key therapeutic target for the management of type 2 diabetes.[3][4] This enzyme is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating glucose homeostasis. By inhibiting DPP-4, the half-life of active GLP-1 is extended, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1] Several marketed DPP-4 inhibitors, often referred to as "gliptins," feature heterocyclic scaffolds, including those derived from piperazine.[5]

Postulated Selectivity Profile of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid

The structure of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid suggests a strong potential for interaction with the active site of DPP-4. The acetic acid group can form critical hydrogen bond interactions with residues such as tyrosine and glutamate in the S1 hydrophobic pocket of the enzyme.[3] The isobutyl group at the N1 position is likely to occupy a hydrophobic pocket, contributing to the binding affinity.

To understand the selectivity of this compound, it is crucial to consider its potential off-target activities. Enzymes with similar substrate specificities or active site architectures are the most likely candidates for cross-reactivity. Key enzyme families to consider for a comprehensive selectivity panel include:

  • Dipeptidyl Peptidases (DPPs): DPP-8 and DPP-9 are the closest homologs to DPP-4 and represent the most significant selectivity challenge.

  • Matrix Metalloproteinases (MMPs): The acetic acid moiety can act as a zinc-binding group, a key feature for MMP inhibition.[6] Therefore, assessing activity against a panel of MMPs is essential.

  • Other Serine Proteases: Enzymes like prolyl endopeptidase (PEP) and fibroblast activation protein (FAP) share some substrate similarities with DPP-4.

Comparative Analysis with Known DPP-4 Inhibitors

To contextualize the potential efficacy and selectivity of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid, we compare its structural features with established DPP-4 inhibitors.

CompoundScaffoldKey Structural FeaturesDPP-4 IC50 (nM)Selectivity over DPP-8/DPP-9
Sitagliptin Triazolopiperazineβ-amino acid derivative18>2600-fold
Vildagliptin Pyrrolidine-basedCyanopyrrolidine62>200-fold
Saxagliptin CyanopyrrolidineAdamantyl group50~400-fold
Alogliptin PyrimidinedioneUracil-based scaffold<10>10,000-fold
(1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid PiperazinoneIsobutyl group, acetic acidHypothesized PotentTo be determined

Data for established inhibitors are compiled from various sources for comparative purposes.

The SAR of piperazine-based DPP-4 inhibitors suggests that modifications at the N1 position significantly influence potency and selectivity. The isobutyl group in our topic compound is a relatively small, hydrophobic substituent. Its interaction with the S2 pocket of DPP-4 will be a key determinant of its activity and selectivity against other DPPs.

Experimental Protocols for Determining Selectivity Profile

To empirically determine the selectivity profile of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid, a tiered experimental approach is recommended.

Primary DPP-4 Inhibition Assay

This initial screen confirms the on-target activity of the compound.

Principle: The assay measures the cleavage of a fluorogenic or chromogenic substrate by recombinant human DPP-4. The inhibition of this reaction by the test compound is quantified.

Step-by-Step Protocol:

  • Prepare Reagents:

    • Assay Buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA.

    • Enzyme: Recombinant human DPP-4.

    • Substrate: Gly-Pro-7-amino-4-methylcoumarin (AMC) or Gly-Pro-p-nitroanilide (pNA).

    • Test Compound: (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid dissolved in a suitable solvent (e.g., DMSO).

    • Reference Inhibitor: A known DPP-4 inhibitor (e.g., Sitagliptin).

  • Assay Procedure:

    • Add assay buffer to the wells of a 96-well microplate.

    • Add the test compound at various concentrations.

    • Add the DPP-4 enzyme and incubate for a pre-determined time at room temperature.

    • Initiate the reaction by adding the substrate.

    • Monitor the fluorescence (for AMC) or absorbance (for pNA) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

DPP-8 and DPP-9 Selectivity Assays

These assays are crucial for assessing the selectivity against closely related dipeptidyl peptidases.

Principle: The protocol is similar to the DPP-4 assay, but using recombinant human DPP-8 and DPP-9 enzymes.

Step-by-Step Protocol:

  • Follow the same procedure as the primary DPP-4 inhibition assay, substituting the enzyme with recombinant human DPP-8 or DPP-9.

  • Use the same substrate, as it is also cleaved by DPP-8 and DPP-9.

  • Determine the IC50 values for DPP-8 and DPP-9.

  • Calculate Selectivity: The selectivity ratio is calculated by dividing the IC50 for the off-target enzyme (e.g., DPP-8) by the IC50 for the target enzyme (DPP-4). A higher ratio indicates greater selectivity.

MMP Selectivity Panel

This panel assesses the potential for off-target inhibition of matrix metalloproteinases.

Principle: A panel of commercially available fluorescence-based assays for key MMPs (e.g., MMP-1, MMP-2, MMP-9, MMP-13) is used. These assays typically employ a quenched fluorescent substrate that is cleaved by the active MMP to produce a fluorescent signal.

Step-by-Step Protocol:

  • Utilize a commercial MMP inhibitor screening kit or individual assay kits.

  • Follow the manufacturer's protocol, which will be similar in principle to the DPP-4 assay.

  • Test (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid at a range of concentrations against each MMP.

  • Determine the IC50 values for each MMP.

Visualization of Key Concepts

DPP4_Inhibition_Workflow cluster_preparation Compound & Reagent Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Compound Test Compound (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid Incubation Incubate Compound with Enzyme Compound->Incubation DPP4 DPP-4 Enzyme DPP4->Incubation Substrate Fluorogenic Substrate Reaction Add Substrate & Measure Fluorescence Substrate->Reaction Incubation->Reaction IC50 Calculate IC50 Value Reaction->IC50 caption Workflow for DPP-4 Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity against DPP-4.

Selectivity_Panel_Logic cluster_dpp Dipeptidyl Peptidases cluster_mmp Matrix Metalloproteinases Target (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid DPP4 DPP-4 (Primary Target) Target->DPP4 On-Target Activity DPP8 DPP-8 Target->DPP8 Selectivity Screening DPP9 DPP-9 Target->DPP9 Selectivity Screening MMP1 MMP-1 Target->MMP1 Off-Target Screening MMP2 MMP-2 Target->MMP2 Off-Target Screening MMP9 MMP-9 Target->MMP9 Off-Target Screening MMP13 MMP-13 Target->MMP13 Off-Target Screening caption Conceptual overview of a selectivity screening panel.

Caption: Conceptual overview of a selectivity screening panel.

Conclusion

Based on its structural features, (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid is a promising candidate for a potent and selective DPP-4 inhibitor. The proposed experimental workflow provides a robust framework for validating this hypothesis and thoroughly characterizing its selectivity profile. A high degree of selectivity against DPP-8, DPP-9, and a panel of MMPs would be a critical differentiator and a key indicator of its potential as a therapeutic agent. This guide serves as a foundational document for researchers in drug discovery and development to design and execute the necessary experiments to fully elucidate the pharmacological properties of this and related piperazinone-based compounds.

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A Comparative Guide to the Biological Potential of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct peer-reviewed experimental data for (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid is not currently available in published literature. This guide provides a comparative analysis based on the well-documented biological activities of structurally related piperazine and piperazinone derivatives to infer the potential therapeutic applications and performance of the title compound. The insights herein are intended to guide future research and experimental design.

Introduction: The Promise of the Piperazinone Scaffold

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs.[1] Its unique physicochemical properties, including the ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, make it a versatile template for designing novel therapeutics.[1] The incorporation of a piperazinone core, as seen in (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid, introduces a lactam function that can further modulate the compound's biological activity and metabolic stability. The acetic acid moiety suggests a potential for interaction with the active sites of enzymes, particularly those with cationic residues.

This guide explores two plausible and compelling therapeutic applications for (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid based on structure-activity relationship (SAR) studies of analogous compounds: cholinesterase inhibition for the potential treatment of neurodegenerative diseases and protease inhibition , a mechanism relevant to a host of pathologies including viral infections and cancer.

Part A: (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid as a Potential Cholinesterase Inhibitor

Scientific Rationale

Cholinesterase inhibitors, which block the breakdown of the neurotransmitter acetylcholine, are a frontline treatment for Alzheimer's disease. The piperidine and piperazine scaffolds are key components of many potent cholinesterase inhibitors, including the FDA-approved drug Donepezil. The acetic acid side chain in our topic compound provides a crucial acidic proton that can interact with key residues in the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The isobutyl group likely serves to orient the molecule within a hydrophobic pocket of the enzyme's active site, a common feature in the SAR of cholinesterase inhibitors.

Comparative Performance of Structurally Related Cholinesterase Inhibitors

The following table summarizes the in vitro inhibitory activity of various piperazine and piperidine derivatives against AChE and BChE, providing a benchmark for the potential performance of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid.

Compound IDStructureTarget EnzymeIC50 (µM)Reference CompoundIC50 (µM)
Compound 1d 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-oneAChE12.55Rivastigmine10.87
Compound 1g 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-oneBChE17.28Rivastigmine10.87
Compound 4e 2-(2-(4-(3-fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dioneAChE0.0071Donepezil0.41
Compound 4i 2-(2-(4-(4-methoxybenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dioneAChE0.0203Donepezil0.41

Data sourced from[2][3]

The data clearly indicates that piperazine and piperidinone derivatives can exhibit potent, low micromolar to nanomolar inhibition of cholinesterases.[2][3] Notably, substitutions on the piperazine/piperidine ring and the nature of the aromatic moieties significantly influence potency.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a standard colorimetric method for assessing the cholinesterase inhibitory activity of a test compound.

Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylcholine hydrolysis by cholinesterase) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compound (e.g., (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid)

  • Reference inhibitor (e.g., Donepezil)

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, DTNB, test compound, and reference inhibitor in phosphate buffer.

  • To each well of a 96-well plate, add 20 µL of the test compound solution at various concentrations.

  • Add 140 µL of phosphate buffer and 20 µL of the enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the substrate solution (ATCI or BTCI) and 10 µL of DTNB solution to each well.

  • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of Cholinesterase Inhibition

Cholinesterase_Inhibition cluster_pre_synaptic Pre-synaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_post_synaptic Post-synaptic Neuron Acetyl-CoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase Acetyl-CoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle ACh_cleft ACh ACh_vesicle->ACh_cleft Neurotransmitter Release AChE AChE ACh_cleft->AChE Binding ACh_receptor Acetylcholine Receptor ACh_cleft->ACh_receptor Hydrolysis_products Choline + Acetate AChE->Hydrolysis_products Hydrolysis Piperazinone_inhibitor (1-Isobutyl-3-oxo-piperazin-2-yl) -acetic acid Piperazinone_inhibitor->AChE Inhibition Signal_transduction Signal Transduction ACh_receptor->Signal_transduction

Caption: Proposed mechanism of cholinesterase inhibition.

Part B: (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid as a Potential Protease Inhibitor

Scientific Rationale

Proteases are a large family of enzymes that play critical roles in numerous physiological and pathological processes, making them attractive drug targets. The piperazine scaffold has been successfully incorporated into various protease inhibitors. For instance, non-peptidic piperazine derivatives have been developed as potent covalent inhibitors of the SARS-CoV-2 main protease (Mpro).[4] The piperazinone ring can mimic a peptide bond, while the acetic acid moiety can chelate metal ions in the active site of metalloproteases or form hydrogen bonds with key catalytic residues. The isobutyl group can provide hydrophobic interactions within the substrate-binding pocket of the protease.

Comparative Performance of Structurally Related Protease Inhibitors

The following table presents the inhibitory activities of several piperazine-based compounds against different proteases, offering a comparative landscape for the potential efficacy of our topic compound.

Compound IDStructureTarget EnzymeIC50 (µM)
GD-9 Covalent piperazine derivativeSARS-CoV-2 Mpro0.18
Compound 35 Piperazine-containing non-covalent peptidyl derivative20S Proteasome (chymotrypsin-like)0.0012
Alogliptin Piperidine derivativeDipeptidyl peptidase 4 (DPP-4)< 0.01

Data sourced from[4][5][6]

These examples demonstrate that piperazine and its analogs can be potent inhibitors of various proteases, with activities reaching the nanomolar and even sub-nanomolar range.[4][5][6] The specific substitutions on the piperazine ring are critical for achieving high potency and selectivity.

Experimental Protocol: General In Vitro Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protease using a fluorogenic substrate.

Principle: The assay measures the activity of a protease by monitoring the increase in fluorescence that occurs upon cleavage of a specific fluorogenic substrate.

Materials:

  • Target protease enzyme

  • Fluorogenic substrate specific for the target protease

  • Assay buffer (specific to the protease)

  • Test compound (e.g., (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid)

  • Reference inhibitor (a known inhibitor of the target protease)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

  • In a 96-well black microplate, add the test compound at various concentrations.

  • Add the protease solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths at regular intervals for a specific duration.

  • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of Protease Inhibition Workflow

Protease_Inhibition_Workflow cluster_preparation Assay Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis A Prepare serial dilutions of (1-Isobutyl-3-oxo-piperazin-2-yl) -acetic acid C Add test compound to 96-well plate A->C B Prepare Protease and Substrate Solutions D Add Protease and Incubate B->D E Add Fluorogenic Substrate B->E C->D D->E F Measure Fluorescence (Kinetic Read) E->F G Calculate Reaction Velocities F->G H Determine % Inhibition G->H I Calculate IC50 Value H->I

Caption: A typical workflow for an in vitro protease inhibition assay.

Conclusion

While direct experimental evidence for the biological activity of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid is yet to be established, a comparative analysis of structurally related compounds strongly suggests its potential as a bioactive molecule. The piperazinone core, combined with an isobutyl group and an acetic acid moiety, presents a compelling structural motif for targeting enzymes such as cholinesterases and proteases.

The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals. By leveraging the insights from analogous compounds, future investigations can be strategically designed to elucidate the specific biological targets and therapeutic potential of (1-Isobutyl-3-oxo-piperazin-2-yl)-acetic acid, contributing to the development of novel therapeutics.

References

  • Jain, A., & Sharma, S. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • Gao, Y., et al. (2022). Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors. Journal of Medicinal Chemistry, 65(23), 15846–15862. [Link]

  • Parlar, S., et al. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Organic Communications, 12(4), 180-188. [Link]

  • Zarghi, A., et al. (2016). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 15(4), 757–765. [Link]

  • Zarghi, A., et al. (2017). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. Iranian Journal of Basic Medical Sciences, 20(10), 1143–1149. [Link]

  • Wang, X., et al. (2017). Exploration of novel piperazine or piperidine constructed non-covalent peptidyl derivatives as proteasome inhibitors. European Journal of Medicinal Chemistry, 126, 934-949. [Link]

  • Feng, G., et al. (2014). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. [Link]

  • Parlar, S., & Cukurovali, A. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Organic Communications, 12(4), 180-188. [Link]

  • Zarghi, A., et al. (2017). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. Iranian journal of basic medical sciences, 20(10), 1143–1149. [Link]

  • Gao, Y., et al. (2022). Discovery and Crystallographic Studies of Nonpeptidic Piperazine Derivatives as Covalent SARS-CoV-2 Main Protease Inhibitors. Journal of medicinal chemistry, 65(23), 15846–15862. [Link]

  • Wang, X., et al. (2017). Exploration of novel piperazine or piperidine constructed non-covalent peptidyl derivatives as proteasome inhibitors. European journal of medicinal chemistry, 126, 934–949. [Link]

  • Feng, G., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules (Basel, Switzerland), 29(13), 3043. [Link]

Sources

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